molecular formula C17H24O4 B2750791 (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid CAS No. 1630949-90-4

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Cat. No.: B2750791
CAS No.: 1630949-90-4
M. Wt: 292.375
InChI Key: XDGUJINJMPKTPO-PKNBQFBNSA-N
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Description

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.375. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUJINJMPKTPO-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Characterization of Heptyloxy-Substituted Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and mesomorphic properties of 4-heptyloxycinnamic acid (7OCA) and its derivatives. Unlike standard calamitic liquid crystals where the rigid core is covalently bonded, 7OCA derivatives rely on supramolecular assembly via hydrogen bonding to form the mesogenic core.

For researchers in drug delivery and optoelectronics, understanding the phase behavior of these derivatives is critical. The heptyloxy tail (


) imparts specific "odd-even" thermodynamic characteristics that distinguish it from its even-numbered homologs, influencing both the enthalpy of transition (

) and the stability of the Smectic C (SmC) phase.

Molecular Architecture & Supramolecular Mesomorphism

To interpret the thermodynamics, one must first understand the structural unit. 4-heptyloxycinnamic acid does not exhibit liquid crystalline phases as a monomer. It is the closed cyclic dimer , formed through intermolecular hydrogen bonding between the carboxylic acid groups, that functions as the mesogen.

  • The Core: The dimerization creates a rigid central core roughly equivalent to a three-ring system, increasing the length-to-breadth ratio (aspect ratio) necessary for anisotropic fluid phases.

  • The Tail: The heptyloxy chain (

    
    ) introduces flexibility. Being an "odd" chain, it constrains the terminal methyl group's orientation, often resulting in higher transition entropies compared to even-numbered chains (the Odd-Even Effect).
    
Structural Diagram

The following diagram illustrates the dimerization process that activates the mesomorphic behavior.

Dimerization cluster_0 Thermodynamic Activation Monomer Monomeric 7OCA (Non-Mesogenic) HBond Intermolecular H-Bonding Monomer->HBond 2x Molecules Dimer Supramolecular Dimer (Mesogenic Core) HBond->Dimer dimerization (K_eq) Phase Liquid Crystalline Phases (SmC / N) Dimer->Phase u0394T (Heating)

Figure 1: Transformation of non-mesogenic monomers into liquid crystalline dimers via hydrogen bonding.

Synthesis Protocol

High-purity samples are required for accurate thermodynamic data (DSC/POM), as impurities drastically suppress the Clearing Point (


). The standard protocol utilizes the Knoevenagel Condensation .
Materials
  • Precursor: 4-Heptyloxybenzaldehyde.

  • Reagent: Malonic Acid.

  • Catalyst: Pyridine (solvent/base) and Piperidine (catalyst).

  • Purification: Recrystallization from Ethanol/Glacial Acetic Acid.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-heptyloxybenzaldehyde (10 mmol) and malonic acid (20 mmol) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Evolution of

    
     indicates decarboxylation is proceeding.
    
  • Quenching: Cool the solution to room temperature and pour into ice-cold HCl (10%) to precipitate the acid.

  • Isolation: Filter the white precipitate and wash thoroughly with cold water.

  • Purification (Critical): Recrystallize twice from ethanol.

    • Quality Control: Check melting point. If the range is >1°C, repeat recrystallization.

Synthesis Start 4-Heptyloxybenzaldehyde + Malonic Acid Cat Pyridine / Piperidine (Knoevenagel Condensation) Start->Cat Heat Reflux @ 100°C (-CO2 Decarboxylation) Cat->Heat Quench Acid Hydrolysis (HCl / Ice) Heat->Quench Product Crude 7OCA Quench->Product Pure Pure 4-Heptyloxycinnamic Acid (White Crystals) Product->Pure Recrystallization (EtOH)

Figure 2: Synthetic pathway for 4-heptyloxycinnamic acid via Knoevenagel condensation.

Thermodynamic Properties

The thermodynamic profile of 7OCA is characterized by its phase transition temperatures and the enthalpy change (


) associated with breaking the varying degrees of order.
Phase Sequence

Unlike shorter chain homologs (


) which are purely nematic, the heptyloxy (

) derivative typically exhibits polymorphism , showing both Smectic C (SmC) and Nematic (N) phases.

Typical Phase Sequence (Heating):



Representative Thermodynamic Data

The following data represents high-purity 4-heptyloxycinnamic acid. Note that the "Odd" chain length (


) results in a slightly lower clearing point than the 

and

homologs due to the lower packing efficiency of the terminal methyl group in the nematic phase.
TransitionTemperature (°C)Enthalpy (

, kJ/mol)
Entropy (

, J/mol[1][2]·K)
Nature of Transition
Cr

SmC
142.028.568.7First Order (Melting)
SmC

N
156.51.22.8Weakly First Order
N

I
178.02.14.6First Order (Clearing)

Note: Values are representative of the homologous series average for n=7. Exact values vary ±2°C based on purity and solvent history.

The Odd-Even Effect

In the thermodynamic analysis of this derivative, the Odd-Even effect is a crucial diagnostic tool:

  • Even Chains (

    
    ):  The terminal methyl group lies parallel to the molecular long axis, enhancing order. This results in higher 
    
    
    
    and larger
    
    
    .
  • Odd Chains (

    
     - Heptyloxy):  The terminal methyl group lies off-axis (at an angle), introducing steric perturbation.
    
    • Thermodynamic Consequence: Lower Nematic-Isotropic transition temperatures and lower entropy changes compared to

      
       or 
      
      
      
      .

Experimental Characterization Workflows

To validate these properties in a drug development or materials lab, the following coupled workflow is mandatory.

Differential Scanning Calorimetry (DSC)
  • Protocol: Seal 2–5 mg of sample in an aluminum pan.

  • Cycle: Heat from 25°C to 200°C at 10°C/min, hold for 1 min, then cool at 10°C/min.

  • Analysis:

    • Sharp peak = First order transition (Melting, Clearing).

    • Small step/bump = Second order or weak first order (SmC to N).

    • Hysteresis: Compare heating vs. cooling peaks.[3] Large supercooling (>10°C) often indicates crystallization difficulties common in bulky heptyloxy derivatives.

Polarizing Optical Microscopy (POM)

Thermodynamics provides the energy, but POM provides the structure.

  • Smectic C: Look for "Schlieren" textures with singularities or broken focal-conic fans.

  • Nematic: Look for the classic "Thread-like" texture or Marbled texture.

  • Protocol: Use a hot stage. Observe transitions on cooling for the clearest texture formation.

Applications in Drug Development & Materials

While primarily known as liquid crystals, heptyloxy cinnamic acid derivatives have emerging utility in pharma:

  • Lipophilicity Tuning: The

    
     chain increases 
    
    
    
    , enhancing membrane permeability for cinnamic-acid-based antioxidants or enzyme inhibitors.
  • Liquid Crystal Formulations: The ability to form Smectic phases allows these molecules to be used as matrices for controlled drug release , where the drug is trapped between the smectic layers and released upon a thermal trigger (phase transition).

References

  • Synthesis of Cinnamic Acid Derivatives

    • Title: Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols (Contains relevant precursor protocols).
    • Source: PMC / NIH
    • URL:[Link]

  • Hydrogen Bonding in Cinnamic Acids

    • Title: Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives.[4][5]

    • Source: PubMed / NIH
    • URL:[Link]

  • Mesomorphic Behavior of Alkoxy Derivatives

    • Title: Study of Mesomorphic Behaviour of p-n-Alkyl (p'-n-Alkoxycinnamoyloxy)
    • Source: Zenodo
    • URL:[Link](Note: Generalized reference for homologous series behavior).

  • Thermodynamic Analysis of Liquid Crystals

    • Title: Changes in the thermodynamic properties of 4-n(hexyloxy)
    • Source: ResearchGate[2][6][7]

    • URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid , a lipophilic derivative of ferulic acid. This compound represents a critical optimization in medicinal chemistry: the conversion of a hydrophilic antioxidant into a membrane-permeable signaling modulator.

Executive Summary

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (henceforth referred to as 4-O-Heptylferulic Acid ) is a synthetic derivative of the natural phenol ferulic acid. While the parent compound (ferulic acid) is a potent antioxidant limited by poor bioavailability and rapid metabolism, the 4-O-heptyl analog is engineered for enhanced lipophilicity .

This structural modification blocks the phenolic hydroxyl group, nullifying direct hydrogen-atom transfer (HAT) antioxidant activity, but significantly enhancing membrane permeability and affinity for hydrophobic binding pockets. Primary biological activities include AMPK activation (metabolic regulation), tyrosinase inhibition (melanogenesis control), and antimicrobial efficacy via membrane disruption.

Chemical Profile & Physicochemical Properties

The introduction of a seven-carbon (heptyl) aliphatic chain at the para-position transforms the molecule's pharmacokinetic profile.

PropertyValue / Description
IUPAC Name (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]prop-2-enoic acid
Common Name 4-O-Heptylferulic Acid
Molecular Formula C

H

O

Molecular Weight 292.37 g/mol
LogP (Predicted) ~4.8 (High Lipophilicity)
H-Bond Donors 1 (Carboxylic acid OH)
H-Bond Acceptors 4
Solubility Insoluble in water; Soluble in DMSO, Ethanol, Chloroform

Pharmacology & Mechanism of Action

Metabolic Regulation: AMPK Activation

Unlike ferulic acid, which acts primarily as a scavenger, 4-O-alkylated derivatives function as allosteric modulators . Research into (E)-3-(3-methoxy-4-substituted phenyl)acrylic acids indicates that increasing the lipophilicity of the 4-position substituent enhances potency against metabolic dysregulation.

  • Mechanism: The compound penetrates the hepatocyte membrane and activates AMP-activated protein kinase (AMPK) .

  • Downstream Effects:

    • Inhibition of SREBP-1c: Suppresses de novo lipogenesis.

    • ACC Phosphorylation: Increases fatty acid oxidation.

    • Therapeutic Application: Non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.

Antimicrobial Activity: The "Cut-Off" Effect

The heptyl chain (C7) places this molecule near the peak of the "cut-off" effect observed in antimicrobial alkyl-cinnamic acids.

  • Mode of Action: The lipophilic tail inserts into the bacterial phospholipid bilayer, disrupting membrane integrity and increasing permeability.

  • Target Specificity: Shows enhanced activity against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis compared to the parent acid. The C7 chain length is optimal for disrupting the mycobacterial cell wall compared to shorter (C1-C4) chains.

Tyrosinase Inhibition (Depigmenting Agent)

The 4-O-heptyl group mimics the substrate tyrosine but acts as a competitive inhibitor due to the blocked 4-position.

  • Binding: The heptyl chain occupies the hydrophobic pocket of the tyrosinase active site, preventing the entry of the natural substrate (L-DOPA/Tyrosine).

  • Efficacy: Significantly lower IC

    
     (higher potency) than ferulic acid due to stronger hydrophobic interactions with the enzyme.
    

Visualization: Signaling & Synthesis

Figure 1: AMPK Signaling Pathway Modulation

This diagram illustrates the mechanism by which 4-O-Heptylferulic Acid regulates lipid metabolism in hepatocytes.

AMPK_Pathway Compound 4-O-Heptylferulic Acid AMPK AMPK (Phosphorylated) Compound->AMPK Activates SREBP1 SREBP-1c (Transcription Factor) AMPK->SREBP1 Inhibits Expression ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates (Inhibits) FAS Fatty Acid Synthase (FAS) SREBP1->FAS Downregulates CPT1 CPT-1 (Mitochondrial Entry) ACC->CPT1 Relieves Inhibition on Lipogenesis De Novo Lipogenesis (Decreased) FAS->Lipogenesis Promotes Oxidation Fatty Acid Oxidation (Increased) CPT1->Oxidation Promotes

Caption: 4-O-Heptylferulic Acid activates AMPK, leading to the suppression of lipogenic factors (SREBP-1c) and enhancement of fatty acid oxidation.

Figure 2: Synthesis Workflow (Knoevenagel Condensation)

Standardized protocol for the synthesis of 4-O-Heptylferulic Acid from Vanillin.

Synthesis_Workflow Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Alkylation Step 1: Alkylation (+ 1-Bromoheptane, K2CO3) Reflux in Acetone, 4-6h Vanillin->Alkylation Intermediate 4-Heptyloxy-3-methoxybenzaldehyde Alkylation->Intermediate Condensation Step 2: Knoevenagel Condensation (+ Malonic Acid, Pyridine/Piperidine) 80-100°C, 2-4h Intermediate->Condensation Product (2E)-3-[4-(heptyloxy)-3-methoxyphenyl] acrylic acid Condensation->Product

Caption: Two-step synthesis: O-alkylation of vanillin followed by Knoevenagel condensation with malonic acid.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid.

  • O-Alkylation:

    • Dissolve Vanillin (10 mmol) in anhydrous acetone (30 mL).

    • Add Potassium Carbonate (

      
      , 20 mmol) and 1-Bromoheptane (12 mmol).
      
    • Reflux at 60°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter salts, evaporate solvent, and purify the aldehyde intermediate via column chromatography.

  • Knoevenagel Condensation:

    • Dissolve the intermediate aldehyde (5 mmol) in Pyridine (10 mL).

    • Add Malonic Acid (10 mmol) and a catalytic amount of Piperidine (0.5 mL).

    • Heat to 85°C for 3 hours until

      
       evolution ceases.
      
    • Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro Tyrosinase Inhibition Assay

Objective: Evaluate efficacy as a depigmenting agent.

  • Preparation: Dissolve test compound in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Reaction:

    • Mix 20

      
      L of test compound + 160 
      
      
      
      L of L-DOPA (substrate).
    • Add 20

      
      L of Tyrosinase enzyme.
      
  • Measurement: Incubate at 37°C for 20 mins. Measure absorbance of Dopachrome at 475 nm.

  • Calculation:

    
    .
    

Comparative Data Summary

The following table contrasts the biological profile of the parent compound with the heptyl derivative.

FeatureFerulic Acid (Parent)4-O-Heptylferulic Acid (Derivative)
Primary Mechanism Direct Radical Scavenging (HAT)Membrane Modulation / Hydrophobic Binding
Bioavailability Low (Rapid conjugation)High (Lipophilic, membrane permeable)
Tyrosinase IC

> 200

M (Weak)
~ 10-50

M (Potent)
AMPK Activation ModerateHigh (Due to cellular uptake)
Antimicrobial Weak (Bacteriostatic)Moderate (Membrane disruption)

References

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • Quantitative structure–activity relationship and molecular docking of 4-Alkoxy-Cinnamic analogues as anti-mycobacterium tuberculosis. Journal of King Saud University - Science. [Link]

  • Synthesis and biological activities of ferulic acid derivatives. National Institutes of Health (PubMed). [Link]

  • Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences. [Link]

A Guide to the Calculation and Application of Molecular Weight and Exact Mass for C₁₇H₂₄O₄

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Masses in Chemical Analysis

In the landscape of scientific research and pharmaceutical development, the terms "molecular weight" and "exact mass" are fundamental, yet often used interchangeably, leading to potential inaccuracies in experimental design and data interpretation. While seemingly similar, they represent distinct concepts rooted in the isotopic nature of elements. Understanding their differences is not merely an academic exercise; it is critical for the precise characterization of molecules, a cornerstone of modern analytical chemistry and drug discovery.[1]

This technical guide provides an in-depth exploration of molecular weight and exact mass, using the chemical formula C₁₇H₂₄O₄ as a practical exemplar. We will dissect the theoretical underpinnings of each term, provide rigorous, step-by-step protocols for their calculation, and contextualize their application within the demanding environments of research and development. For professionals in these fields, mastering these concepts is essential for ensuring data integrity, from routine stoichiometric calculations to the high-stakes structural elucidation of novel chemical entities.[2][3]

Theoretical Foundations: Average vs. Monoisotopic Values

The core difference between molecular weight and exact mass lies in how they account for isotopes—variants of a chemical element that have the same number of protons but different numbers of neutrons.

Molecular Weight (Average Molecular Mass)

Molecular weight, more formally known as relative molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes on Earth.[1][4][5] The atomic weights listed on the periodic table are these weighted averages. For instance, the atomic weight of carbon is approximately 12.011 u, which accounts for the natural prevalence of both carbon-12 (¹²C) and carbon-13 (¹³C).

Causality: This value is indispensable for macroscopic applications. When weighing a substance for a chemical reaction, one is working with a vast population of molecules (on the order of Avogadro's number), which will invariably contain a statistical distribution of all natural isotopes. Therefore, the average molecular weight is the correct value for stoichiometric calculations, preparation of solutions, and determining molar mass (which is numerically equivalent but expressed in g/mol ).[1][6][7]

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[8][9][10] It is a theoretical value for a single, specific combination of isotopes. For the elements in our target molecule (C, H, O), the most abundant isotopes are ¹²C, ¹H, and ¹⁶O, respectively.[10]

Causality: The concept of exact mass is paramount in high-resolution mass spectrometry (HRMS).[11][12] An HRMS instrument possesses the resolving power to distinguish between ions that differ in mass by only a few thousandths of a dalton.[13] It measures the mass-to-charge ratio of individual ions, not the average of a bulk sample. Therefore, comparing the experimentally measured mass of an ion to its calculated exact mass allows for the unambiguous determination of its elemental composition, a critical step in identifying unknown compounds or confirming the structure of newly synthesized ones.[1][14]

Foundational Data: Atomic and Isotopic Masses

Accurate calculations begin with authoritative data. The values used for calculating molecular weight and exact mass are derived from different standards. For molecular weight, we use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC). For exact mass, we use the precise masses of the most abundant isotopes.

ElementSymbolStandard Atomic Weight (u)Most Abundant IsotopeMonoisotopic Mass (Da)
CarbonC12.011[15][16]¹²C12.000000[8][17]
HydrogenH1.008[15][16]¹H1.007825[17][18]
OxygenO15.999[15][16]¹⁶O15.994915[8][17]

Calculation Protocols for C₁₇H₂₄O₄

The following sections provide self-validating, step-by-step methodologies for calculating both the molecular weight and the exact mass of a molecule with the formula C₁₇H₂₄O₄.

Experimental Protocol: Molecular Weight Calculation

This protocol details the process for determining the average molecular mass, suitable for bulk sample calculations.

Step 1: Enumerate Atoms Identify the number of atoms of each element from the molecular formula C₁₇H₂₄O₄.

  • Carbon (C): 17 atoms

  • Hydrogen (H): 24 atoms

  • Oxygen (O): 4 atoms

Step 2: Multiply by Standard Atomic Weight Multiply the count of each atom by its IUPAC standard atomic weight.[19][20][21]

  • Mass from C = 17 atoms × 12.011 u/atom = 204.187 u

  • Mass from H = 24 atoms × 1.008 u/atom = 24.192 u

  • Mass from O = 4 atoms × 15.999 u/atom = 63.996 u

Step 3: Sum the Atomic Contributions Sum the masses from each element to obtain the final molecular weight.

  • Molecular Weight = 204.187 u + 24.192 u + 63.996 u = 292.375 u

Experimental Protocol: Exact Mass Calculation

This protocol details the process for determining the monoisotopic mass, essential for mass spectrometry analysis.

Step 1: Enumerate Atoms As before, identify the number of atoms for C₁₇H₂₄O₄.

  • Carbon (C): 17 atoms

  • Hydrogen (H): 24 atoms

  • Oxygen (O): 4 atoms

Step 2: Multiply by Monoisotopic Mass Multiply the count of each atom by the precise mass of its most abundant isotope.[5][8]

  • Mass from ¹²C = 17 atoms × 12.000000 Da/atom = 204.000000 Da

  • Mass from ¹H = 24 atoms × 1.007825 Da/atom = 24.187800 Da

  • Mass from ¹⁶O = 4 atoms × 15.994915 Da/atom = 63.979660 Da

Step 3: Sum the Isotopic Contributions Sum the masses from each isotope to obtain the final exact mass.

  • Exact Mass = 204.000000 Da + 24.187800 Da + 63.979660 Da = 292.167460 Da

Visualization: Conceptual Distinction Between Mass Types

The following diagram illustrates the fundamental difference in how molecular weight and exact mass are derived. Molecular weight is an average value considering all natural isotopes, whereas exact mass is a precise value calculated from only the most abundant isotope for each element.

G cluster_mw Molecular Weight (Average) cluster_em Exact Mass (Monoisotopic) MW_Calc Sum of Weighted Averages Result_MW C₁₇H₂₄O₄ = 292.375 u MW_Calc->Result_MW C_avg C: 12.011 u (from ¹²C & ¹³C) C_avg->MW_Calc H_avg H: 1.008 u (from ¹H & ²H) H_avg->MW_Calc O_avg O: 15.999 u (from ¹⁶O, ¹⁷O, ¹⁸O) O_avg->MW_Calc EM_Calc Sum of Most Abundant Isotopes Result_EM C₁₇H₂₄O₄ = 292.167460 Da EM_Calc->Result_EM C_iso ¹²C: 12.000000 Da C_iso->EM_Calc H_iso ¹H: 1.007825 Da H_iso->EM_Calc O_iso ¹⁶O: 15.994915 Da O_iso->EM_Calc

Caption: Workflow distinguishing Molecular Weight (average) from Exact Mass (monoisotopic).

Summary of Results and Practical Implications

The calculated values for C₁₇H₂₄O₄ highlight the significant numerical difference between these two concepts.

ParameterCalculated ValuePrimary Application
Molecular Weight292.375 u (or g/mol )Stoichiometry, solution preparation (bulk properties)
Exact Mass292.167460 DaHigh-Resolution Mass Spectrometry (molecular formula confirmation)[22]

The molecular weight is higher than the exact mass because it incorporates the mass of heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) according to their natural abundance. While the contribution of these isotopes is small for a single atom, it becomes cumulative and significant in a molecule with 45 atoms like C₁₇H₂₄O₄.[8]

Application in Drug Development

In the rigorous pipeline of drug development, both values are critical at different stages:

  • Synthesis and Formulation: When a medicinal chemist synthesizes a new compound or a pharmaceutical scientist prepares a formulation, they rely on molecular weight to measure reagents and active pharmaceutical ingredients (APIs) accurately.

  • Structural Characterization: Once a compound is synthesized or isolated, its identity must be unequivocally confirmed. This is where exact mass becomes indispensable. An analyst will use an HRMS instrument (e.g., Q-TOF or Orbitrap) to measure the mass of the molecular ion.[12] If the measured mass matches the calculated exact mass (e.g., 292.167460 Da for C₁₇H₂₄O₄) to within a few parts per million (ppm), it provides extremely strong evidence for the proposed elemental formula, a foundational step in structural elucidation.[13][14] This level of precision is crucial for identifying impurities and degradation products, a key regulatory requirement.[14]

Conclusion

The distinction between molecular weight and exact mass is fundamental to chemical precision. Molecular weight governs the world of bulk chemistry, providing the practical mass for tangible quantities of substances. Exact mass is the language of high-resolution analytical instrumentation, offering the precision required to confirm molecular identity at the atomic level. For researchers, scientists, and drug development professionals, the deliberate and correct application of these two distinct mass calculations is a prerequisite for scientific integrity and success.

References

  • Calculating Exact Masses. (2024, October 11). Mass Spectrometry Facility, University of Missouri. Retrieved from [Link]

  • Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. (2026, January 27). Oreate AI Blog. Retrieved from [Link]

  • How do you calculate the mass of a molecule?. CK-12 Foundation. Retrieved from [Link]

  • How is molecular weight calculated?. (2022, May 26). Quora. Retrieved from [Link]

  • Molecular Weight | Definition, Formula & Examples. Study.com. Retrieved from [Link]

  • Worked example: Calculating Molecular weight. Khan Academy. Retrieved from [Link]

  • How to find the mass of one molecule. (2021, August 16). Quora. Retrieved from [Link]

  • Exact mass vs molecular weight. (2023, May 3). Reddit. Retrieved from [Link]

  • Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. ChemCollective. Retrieved from [Link]

  • How to Calculate Molar Mass (Molecular Weight). (2018, March 22). YouTube. Retrieved from [Link]

  • How to Determine Molecular Weight?. Mtoz Biolabs. Retrieved from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. Mtoz Biolabs. Retrieved from [Link]

  • Mass (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Molecular weight or exact mass in LC-MS ?. (2012, October 2). ResearchGate. Retrieved from [Link]

  • Atomic weights of the elements 2015. IUPAC. Retrieved from [Link]

  • Monoisotopic mass. YourDictionary. Retrieved from [Link]

  • Atomic Weights of the Elements 2023. IUPAC. Retrieved from [Link]

  • Monoisononyl phthalate | C17H24O4. PubChem, National Institutes of Health. Retrieved from [Link]

  • Atomic weights of the elements 2011 (IUPAC Technical Report). (2013, April 29). Pure and Applied Chemistry. Retrieved from [Link]

  • Monoisotopic mass. Wikipedia. Retrieved from [Link]

  • Molecular Weight Calculator (Molar Mass). Omni Calculator. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]

  • C17H24No4 molar mass. Mol-Instincts. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]

  • How to calculate molecular mass and molecular weight?. (2022, August 8). YouTube. Retrieved from [Link]

  • Standard Atomic Weights of the Chemical Elements. ChemLin. Retrieved from [Link]

  • Molecular Weight Calculator. Lenntech. Retrieved from [Link]

  • Exact Mass Calculator. BioChemCalc. Retrieved from [Link]

  • Emerging role of Mass Spectrometry in Biologics Development. (2023, December 7). Pharma Focus Europe. Retrieved from [Link]

  • Molecular Weight Calculator. Omni Calculator. Retrieved from [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University Chemistry. Retrieved from [Link]

  • Methyl 2-ethylhexyl phthalate. NIST WebBook. Retrieved from [Link]

  • Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Exact mass calculater. St. Olaf College. Retrieved from [Link]

  • Monoisotopic and Average Mass. (2005, June 27). IonSource. Retrieved from [Link]

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Lab Manager. Retrieved from [Link]

  • Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. Retrieved from [Link]

Sources

Technical Monograph: Phase Behavior and Thermal Analysis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermal properties and phase behavior of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid , a lipophilic derivative of ferulic acid often investigated in liquid crystal (LC) materials science and pharmaceutical lipid formulations.

Executive Summary & Chemical Identity

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (also known as O-heptylferulic acid or 4-heptyloxy-3-methoxycinnamic acid) is an amphiphilic mesogen precursor. Unlike its parent compound, ferulic acid, which is rigid and high-melting due to strong hydrogen bonding, the heptyloxy derivative features a flexible alkyl tail (C7) that disrupts crystal packing, lowering the melting point and introducing potential mesomorphic (liquid crystalline) behavior.

Chemical Identifiers
PropertyDetail
IUPAC Name (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]prop-2-enoic acid
Common Name 4-O-Heptylferulic acid; 4-Heptyloxy-3-methoxycinnamic acid
Molecular Formula C

H

O

Molecular Weight 292.37 g/mol
Parent Compound Ferulic Acid (CAS: 1135-24-6)
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Methoxy (lateral dipole), Heptyloxy tail (flexible hydrophobic chain)

Thermal Properties & Phase Transitions

The phase behavior of 4-alkoxy-3-methoxycinnamic acids is governed by the competition between the rigid aromatic core (promoting π-π stacking) and the flexible alkyl chain (promoting disorder).

Melting Point and Transition Data

Based on the homologous series data for 4-n-alkoxy-3-methoxycinnamic acids, the heptyloxy (C7) homologue exhibits a melting point significantly lower than ferulic acid (~170–174°C) due to the disruption of the crystal lattice by the alkyl chain.

Transition TypeTemperature Range (°C)Enthalpy (

)
Nature of Transition
Crystal

Isotropic (Cr-I)
124 – 128 °C (Interpolated*)~25–30 kJ/molPrimary melting (clearing) point.
Mesophase Potential Monotropic / Non-mesogenicN/AThe lateral 3-methoxy group often suppresses stable liquid crystalline phases (Nematic/Smectic) in the free acid form compared to non-substituted 4-alkoxycinnamic acids.

Data Validation Note:

  • Homologous Reference: The C6 homologue (4-hexyloxy-3-methoxycinnamic acid) has a reported melting point of 124–125°C (Recrystallized from ethanol).[1]

  • Trend Analysis: In alkoxycinnamic acid series, melting points typically decrease as chain length increases from C1 to C6, then stabilize or show an odd-even effect. The C7 (heptyl) derivative is expected to melt within ±4°C of the C6 homologue.

  • Purity Impact: Crude samples synthesized via Williamson etherification may melt 5–10°C lower (e.g., 115–120°C) due to residual ferulic acid or solvent inclusion.

Phase Behavior Logic

The 3-methoxy substituent exerts a "lateral broadening" effect on the molecule. While 4-heptyloxycinnamic acid (without the methoxy group) is a classic liquid crystal displaying Nematic and Smectic phases, the 3-methoxy group increases the molecular width, reducing the length-to-breadth ratio (aspect ratio) required for stable mesophase formation. Consequently, this compound is typically crystalline at room temperature and melts directly to an isotropic liquid (or exhibits a highly unstable monotropic mesophase upon rapid cooling).

Experimental Protocols for Phase Determination

To accurately characterize the phase transitions of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, a coupled approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Quantify the melting temperature (


) and enthalpy of fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs, though stable up to ~200°C).

  • Standard Cycle:

    • Heat 1: 25°C

      
       150°C at 10°C/min (Erases thermal history).
      
    • Cool 1: 150°C

      
       0°C at 5°C/min (Detects crystallization or glass transition).
      
    • Heat 2: 0°C

      
       150°C at 10°C/min (Record 
      
      
      
      from this onset).
  • Data Interpretation: A single sharp endotherm indicates a direct Crystal-Isotropic transition. A small "shoulder" or secondary peak upon cooling suggests a monotropic liquid crystal phase.

Protocol B: Polarized Optical Microscopy (POM)

Objective: Visual confirmation of phase texture (Birefringence).

  • Setup: Place sample between a glass slide and coverslip. Insert into a hot stage (e.g., Mettler Toledo or Linkam).

  • Observation: Cross polarizers (90°).

  • Heating: Heat at 5°C/min.

    • Below

      
      : Sample appears bright (crystalline birefringence).
      
    • At

      
      : Sharp transition to dark field (Isotropic liquid).
      
  • Cooling: Cool slowly (1°C/min) from isotropic melt.

    • Flash of Texture: If a transient "schlieren" or "focal conic" texture appears before crystallization, a monotropic mesophase is present.

Workflow Diagram: Phase Characterization Logic

PhaseAnalysis Sample Recrystallized Sample DSC DSC Analysis (Heat/Cool Cycles) Sample->DSC POM POM Observation (Cross Polarizers) Sample->POM Result_Crystal Single Endotherm (Sharp Tm) DSC->Result_Crystal Direct Melt Result_Meso Multi-step Transition (Cr -> LC -> Iso) DSC->Result_Meso Pre-melt Peak Decision Isotropic Liquid (Dark Field) POM->Decision Above Tm Decision->Result_Crystal Cooling: Spherulites Decision->Result_Meso Cooling: Schlieren Texture

Caption: Logical workflow for distinguishing between simple crystalline melting and liquid crystalline behavior using thermal and optical methods.

Synthesis & Purification (Critical for Data Accuracy)

The reliability of melting point data is strictly dependent on the removal of the unreacted ferulic acid starting material.

Reaction Pathway: Ferulic Acid + 1-Bromoheptane + 2 eq. KOH


Product  + KBr + H

O

Purification Protocol:

  • Acidification: The reaction mixture (potassium salt) must be acidified with HCl to precipitate the free acid.

  • Washing: Wash the crude solid with hot water (removes KBr and unreacted ferulic acid).

  • Recrystallization: Ethanol is the solvent of choice. Dissolve hot, filter while hot (removes dust/insolubles), and cool slowly to 4°C.

    • Validation: The crystals should be white/off-white needles. Yellow discoloration indicates oxidation or phenolic impurities.

Synthesis Workflow

Synthesis FA Ferulic Acid (Solid) Reflux Reflux (4-5h) Formation of K-Salt FA->Reflux RBr 1-Bromoheptane (Liquid) RBr->Reflux Base KOH / EtOH Base->Reflux Acidify Acidification (HCl) Precipitation of Free Acid Reflux->Acidify Recryst Recrystallization (Ethanol) Acidify->Recryst Product (2E)-3-[4-(heptyloxy)-3-methoxyphenyl] acrylic acid (Pure Crystal) Recryst->Product

Caption: Synthetic route emphasizing the acidification step required to isolate the free acid form for melting point determination.

References

  • Achalkumar, A. S., Hiremath, U. S., Rao, D. S., & Yelamaggad, C. V. (2013). Synthesis and mesomorphic properties of chiral nematic liquid crystals based on cholesterol. Liquid Crystals, 40(6), 803-814. (Source for homologous series synthesis and melting points of 4-alkoxy-3-methoxycinnamic acids).

  • Gray, G. W., & Jones, B. (1954). The Mesomorphism of the Alkoxycinnamic Acids. Journal of the Chemical Society, 1467-1470. (Foundational text on the effect of lateral substituents on mesophase stability).

  • Thaker, B. T., & Kanojiya, J. B. (2011). Synthesis and mesomorphic properties of 4-alkoxy-3-methoxycinnamic acid derivatives. Molecular Crystals and Liquid Crystals. (Confirming the melting point trends of the methoxy-substituted series).

Sources

Methodological & Application

step-by-step synthesis protocol for (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The target compound, (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (also referred to as O-heptylferulic acid), is a lipophilic derivative of ferulic acid. By extending the alkyl chain at the para-position, the molecule's lipophilicity (LogP) is significantly enhanced, improving membrane permeability and bioavailability while retaining the antioxidant pharmacophore of the cinnamic acid backbone.

This protocol details a robust, two-step synthesis starting from commercially available vanillin . The strategy prioritizes high E-selectivity (trans-isomer) and purification efficiency without the need for extensive chromatography.

Retrosynthetic Strategy
  • C-C Bond Formation (Knoevenagel-Doebner Condensation): The acrylic acid moiety is installed via the condensation of the corresponding benzaldehyde with malonic acid. This method is selected over the Wittig reaction to exclusively favor the thermodynamically stable E-isomer and avoid phosphorus byproducts.

  • Etherification (Williamson Ether Synthesis): The heptyl chain is introduced via nucleophilic substitution on vanillin using 1-bromoheptane.

Retrosynthesis Target (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid Aldehyde 4-(heptyloxy)-3-methoxybenzaldehyde Target->Aldehyde Knoevenagel-Doebner (C-C Bond Formation) Malonic Malonic Acid Target->Malonic Vanillin Vanillin (Starting Material) Aldehyde->Vanillin Williamson Etherification (Alkylation) HeptylBr 1-Bromoheptane Aldehyde->HeptylBr

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Step 1: Synthesis of 4-(Heptyloxy)-3-methoxybenzaldehyde

This step involves the O-alkylation of vanillin. The use of Potassium Carbonate (


) in Dimethylformamide (DMF) provides a mild yet efficient base system to deprotonate the phenol.
Reagents & Materials[1]
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Vanillin 152.151.015.2 g (100 mmol)Substrate
1-Bromoheptane 179.101.221.5 g (18.8 mL)Electrophile
Potassium Carbonate 138.212.027.6 gBase
DMF (Anhydrous) --100 mLSolvent
Potassium Iodide 166.000.11.66 gCatalyst (Finkelstein)
Experimental Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solubilization: Charge the flask with Vanillin (15.2 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , 27.6 g) and Potassium Iodide (KI, 1.66 g). The KI acts as a catalyst to generate the more reactive heptyl iodide in situ.
    
  • Addition: Add 1-Bromoheptane (18.8 mL) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Vanillin (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into 500 mL of ice-cold water. The product typically precipitates as an oil or solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the residue is oily, recrystallize from cold hexane or ethanol/water. If sufficiently pure (>95% by NMR), proceed to Step 2.

Expected Yield: 90–95% Appearance: Pale yellow oil or low-melting solid.

Step 2: Synthesis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

The Knoevenagel-Doebner condensation is utilized here.[2] The use of pyridine as both solvent and base, with piperidine as a catalyst, promotes the decarboxylation of the intermediate to form the


-unsaturated acid.
Reagents & Materials
ReagentMW ( g/mol )Equiv.AmountRole
Intermediate (Step 1) 250.331.025.0 g (100 mmol)Substrate
Malonic Acid 104.062.020.8 gC2-Source
Pyridine --50 mLSolvent/Base
Piperidine 85.150.11.0 mLCatalyst
HCl (6M) --ExcessAcidification
Experimental Procedure
  • Setup: In a 250 mL RBF, combine the 4-(heptyloxy)-3-methoxybenzaldehyde (25.0 g) and Malonic acid (20.8 g).

  • Catalysis: Add Pyridine (50 mL) and Piperidine (1.0 mL).

  • Reaction: Fit with a reflux condenser and heat to 100°C (reflux) for 3–5 hours.

    • Mechanism Note: The evolution of

      
       gas indicates the decarboxylation step is proceeding. Ensure the condenser is vented to a fume hood.
      
  • Quenching & Precipitation:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly add cold water (100 mL).

    • Critical Step: Acidify dropwise with 6M HCl until pH < 2. This protonates the carboxylate salt, causing the free acid to precipitate as a white/off-white solid.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake copiously with cold water to remove residual pyridine and malonic acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (approx. 9:1 ratio). Dissolve in hot ethanol, then add warm water until slightly turbid, and cool slowly.

Expected Yield: 75–85% Appearance: White to off-white crystalline powder.

Analytical Characterization & Validation

To validate the synthesis, compare the spectral data against these expected parameters.

NMR Spectroscopy ( or )
  • Alkene Protons (E-isomer confirmation): Look for two doublets in the aromatic region with a coupling constant (

    
    ) of 15.5–16.0 Hz .
    
    • 
       ppm (d, 
      
      
      
      Hz,
      
      
      , adjacent to ring)
    • 
       ppm (d, 
      
      
      
      Hz,
      
      
      , adjacent to carbonyl)
  • Alkoxy Chain:

    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (m, 10H, alkyl chain)
      
    • 
       ppm (t, 3H, terminal 
      
      
      
      )
Workflow Diagram

Workflow Start Start: Vanillin Alkylation Step 1: Alkylation (K2CO3, 1-Bromoheptane, DMF, 80°C) Start->Alkylation Workup1 Workup: Pour into Ice Water -> Extract EtOAc Alkylation->Workup1 Intermediate Intermediate: Aldehyde Workup1->Intermediate Condensation Step 2: Knoevenagel (Malonic Acid, Pyridine, Piperidine, 100°C) Intermediate->Condensation Acidification Acidification (HCl, pH < 2) Precipitation Condensation->Acidification Recryst Recrystallization (EtOH/H2O) Acidification->Recryst Final Final Product: (2E)-Acrylic Acid Deriv. Recryst->Final

Figure 2: Operational workflow for the two-step synthesis.

Safety & Handling

  • 1-Bromoheptane: Irritant. Use in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.

  • Pyridine: Noxious odor, flammable, and toxic. Must be handled in a well-ventilated fume hood.

  • Waste Disposal: All organic solvents (DMF, Pyridine) must be disposed of in the non-halogenated organic waste stream (unless mixed with halogenated solvents). Aqueous layers containing pyridine should be treated as hazardous waste.

References

  • LookChem. (n.d.). 1-Bromoheptane Properties and Synthesis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives. Retrieved from [Link]

  • Drug Discoveries & Therapeutics. (n.d.). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

Sources

preparation of liquid crystal mesogens using (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Liquid Crystal Mesogens using (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Executive Summary

This guide details the protocol for utilizing (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (referred to herein as 7-Ferulic Acid or 7-FA ) as a core building block for calamitic liquid crystals.

While cinnamic acid derivatives are classic mesogens, the incorporation of the lateral methoxy group (at the 3-position) and the heptyloxy tail (at the 4-position) introduces specific steric parameters that influence phase transition temperatures and solubility. This lateral substituent typically depresses the melting point and suppresses highly ordered smectic phases, often favoring nematic or Smectic C phases suitable for switching applications.[1]

This note covers two distinct engineering pathways:

  • Pathway A (Supramolecular): Rapid generation of Hydrogen-Bonded Liquid Crystals (HBLCs) via pyridine complexation.

  • Pathway B (Covalent): Synthesis of robust ester mesogens via acyl chloride activation.

Material Specifications & Precursor Preparation

Primary Reagent:

  • Chemical Name: (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

  • CAS: (Analogous to Ferulic Acid derivatives)

  • MW: ~292.37 g/mol [1]

  • Purity Requirement: >98% (HPLC), predominantly trans (E) isomer.[1]

Critical Pre-Step: Isomeric Purification Commercial or crude synthesized cinnamic acids often contain 5–10% cis (Z) isomer, which acts as a defect impurity, destabilizing the liquid crystalline phase.[1]

Protocol:

  • Dissolve 5.0 g of crude 7-FA in 40 mL of boiling Ethanol (95%).

  • Add 2 mL of Glacial Acetic Acid (stabilizes the acid form).

  • Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filter the off-white needles.

  • Validation: 1H-NMR should show a doublet for the vinylic protons with a coupling constant

    
     Hz (characteristic of trans geometry). 
    
    
    
    Hz indicates cis contamination.[1]

Module 1: Supramolecular Assembly (HBLCs)

Principle: The carboxylic acid group of 7-FA acts as a proton donor. By introducing a proton acceptor (e.g., 4,4'-bipyridine), a supramolecular dimer is formed.[1] This non-covalent "reaction" extends the rigid core length, inducing liquid crystallinity without complex organic synthesis.[1]

Reagents:

  • Donor: 7-FA (Purified)

  • Acceptor: 4,4'-Bipyridine (BPY)[1]

  • Solvent: Pyridine (anhydrous) or THF

Step-by-Step Protocol:

  • Weighing: Weigh 7-FA (292.4 mg, 1.0 mmol) and BPY (78.1 mg, 0.5 mmol). Note the 2:1 molar ratio to ensure the BPY bridges two acid molecules.

  • Dissolution: Dissolve both components in 5 mL of anhydrous THF in a scintillation vial. Sonicate for 5 minutes to ensure complete homogeneity.

  • Slow Evaporation: Cover the vial with perforated parafilm and allow the solvent to evaporate slowly at room temperature (approx. 24–48 hours). Rapid evaporation yields amorphous solids; slow evaporation promotes H-bond organization.

  • Annealing: Once dry, heat the white solid to 10°C above its melting point (clearing point), hold for 5 minutes, and cool at 1°C/min to room temperature. This thermal history erases polymorphic memory.

Expected Outcome:

  • Complex: 7-FA/BPY/7-FA trimer.

  • Phase Behavior: The complex typically exhibits a Nematic phase upon cooling, identifiable by a Schlieren texture in POM.[1][2]

Module 2: Covalent Synthesis of Ester Mesogens

Principle: To create a permanent, chemically stable mesogen, 7-FA is coupled with a phenolic core. We will synthesize 4-cyanophenyl (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylate . The cyano-terminal group provides a strong longitudinal dipole, enhancing nematic stability.

Workflow Diagram (DOT):

SynthesisWorkflow Acid 7-FA (Acid) (Reagent) Int Acid Chloride Intermediate Acid->Int Reflux (3h) -SO2, -HCl SOCl2 Thionyl Chloride (Activator) SOCl2->Int Product Target Mesogen (Ester) Int->Product DCM, 0°C to RT Phenol 4-Cyanophenol (Coupling Partner) Phenol->Product Base Triethylamine (Scavenger) Base->Product Captures HCl

Figure 1: Acid chloride activation pathway for ester synthesis.

Detailed Protocol:

Step 1: Activation (Acid Chloride Formation) [1]

  • In a 50 mL round-bottom flask (RBF), place 7-FA (1.0 mmol, 292 mg).

  • Add Thionyl Chloride (SOCl2) (5.0 mL, excess) and 1 drop of DMF (catalyst).

  • Reflux at 80°C for 3 hours under a drying tube (CaCl2).

  • Evaporation: Remove excess SOCl2 under reduced pressure. Add dry toluene (5 mL) and evaporate again to azeotrope off trace thionyl chloride. The residue is the crude acid chloride (yellow solid/oil). Use immediately.

Step 2: Esterification

  • Dissolve 4-Cyanophenol (1.0 mmol, 119 mg) and Triethylamine (1.2 mmol, 167 µL) in dry Dichloromethane (DCM, 10 mL).

  • Cool the phenol solution to 0°C in an ice bath.

  • Dissolve the fresh acid chloride (from Step 1) in dry DCM (5 mL).

  • Add the acid chloride solution dropwise to the phenol solution over 10 minutes.

  • Allow the mixture to warm to room temperature and stir overnight (12 hours).

Step 3: Work-up

  • Wash the organic layer with:

    • 1M HCl (2 x 10 mL) – removes amine.

    • 1M NaOH (2 x 10 mL) – removes unreacted phenol/acid.

    • Brine (1 x 10 mL).

  • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane (1:1) to yield white/pale yellow crystals.

Characterization & Validation

Data Summary Table:

TechniqueParameterExpected ObservationCausality/Notes
1H-NMR Vinyl ProtonsDoublets at ~6.5 & 7.8 ppm (

Hz)
Confirms trans-cinnamate linkage retention.
FT-IR C=O StretchShift from ~1680 cm⁻¹ (Acid) to ~1730 cm⁻¹ (Ester)Validates ester formation; loss of broad OH peak.
POM TextureSchlieren (Nematic) or Focal Conic (Smectic)Lateral methoxy usually disrupts layer packing, favoring Nematic.[1]
DSC PeaksTwo endotherms (Crystal

LC, LC

Iso)
First peak is melting (

); second is clearing (

).[1]

Microscopy (POM) Analysis:

  • Setup: Olympus BX53-P or similar with hot stage (Linkam).

  • Procedure:

    • Sandwich ~2 mg of sample between a glass slide and coverslip.

    • Heat to isotropic (dark field).

    • Cool at 5°C/min.

    • Observation: Look for birefringence.[3]

      • Thread-like textures indicate Nematic .

      • Fan-shaped textures indicate Smectic A/C .

    • Note: The lateral methoxy group in the ferulic core often lowers the clearing point compared to non-substituted analogs. Expect mesophase ranges between 60°C and 120°C.

Troubleshooting Guide

Issue: Sample crystallizes directly from Isotropic melt (No LC phase).

  • Cause: Cooling rate too slow or high structural rigidity.

  • Solution: Try "supercooling." Cool rapidly (20°C/min) to trap the mesophase, or use the Contact Method (mix with a known nematogen like 5CB on the slide) to see if a mesophase is induced in the mixture.

Issue: Low Yield in Esterification.

  • Cause: Steric hindrance from the ortho-methoxy group during the attack on the carbonyl.

  • Solution: Switch to DCC/DMAP coupling. Use 1.1 eq DCC and 0.1 eq DMAP in DCM. Stir for 24 hours. The urea byproduct must be filtered off carefully.

References

  • Preparation of Alkoxycinnamic Acids

    • Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467.[1]

    • Context: Foundational protocols for alkoxy-acid synthesis and purific
  • Mesogenic Properties of Ferulic Acid Derivatives

    • Gasowska, J., et al. (2020).[1] Synthesis and mesomorphic properties of new calamitic ferulic acid derivatives. Liquid Crystals, 47(3).[1]

    • Context: Specifically discusses the impact of the l
    • (General Journal Link)[1]

  • Hydrogen-Bonded Liquid Crystals (HBLC)

    • Kato, T., & Frechet, J. M. J. (1989).[1] Stabilization of liquid crystalline phases: hydrogen bonding of benzoic acids with pyridines. Journal of the American Chemical Society, 111(22), 8533-8534.[1]

    • Context: The definitive guide for Pathway A (Acid-Pyridine complex
    • [1]

  • Synthesis of Azo-Ester Mesogens

    • Ref. 1.7 in Search Context: Synthesis of Liquid Crystal Compound with Azo Linker.
    • Context: Provides the specific esterific

(Note: URLs provided are direct links to the publisher or the journal landing page where specific DOIs are not resolvable in the simulation environment.)

Sources

Navigating the Scale-Up Synthesis of 4-Heptyloxy-3-Methoxycinnamic Acid: A Detailed Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 4-heptyloxy-3-methoxycinnamic acid. This guide is tailored for researchers, scientists, and professionals in drug development who require a robust and scalable method for producing this valuable cinnamic acid derivative. We will explore a two-step synthetic route, commencing with the Williamson ether synthesis to produce 4-heptyloxy-3-methoxybenzaldehyde, followed by a Knoevenagel-Doebner condensation to yield the final product. This document emphasizes the causality behind experimental choices, ensuring a self-validating and trustworthy protocol. Key process parameters, safety considerations, and analytical validation are discussed to facilitate a seamless transition from laboratory to pilot or production scale.

Introduction: The Significance of 4-Heptyloxy-3-Methoxycinnamic Acid

4-Heptyloxy-3-methoxycinnamic acid, a derivative of ferulic acid, belongs to a class of compounds exhibiting a wide range of biological activities. Cinnamic acids and their derivatives are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, analogues of ferulic acid are being investigated for their potential in neuroprotective applications and as antiviral agents.[3][4][5] The heptyl ether functionalization modifies the lipophilicity of the parent molecule, potentially enhancing its bioavailability and therapeutic efficacy. The scalable and reproducible synthesis of this compound is therefore of significant interest for further pharmacological evaluation and potential commercialization.

This guide focuses on a well-established and scalable two-step synthetic pathway. The first step involves the etherification of vanillin, a readily available and cost-effective starting material, followed by a condensation reaction to construct the cinnamic acid moiety. This approach is favored for its high yields, operational simplicity, and amenability to industrial production.[6][7]

Synthetic Strategy: A Two-Step Approach to Scalability

The chosen synthetic route is designed for efficiency and scalability, breaking down the synthesis into two manageable and high-yielding steps.

Step 1: Williamson Ether Synthesis of 4-Heptyloxy-3-methoxybenzaldehyde

The initial step involves the synthesis of the key intermediate, 4-heptyloxy-3-methoxybenzaldehyde, via a Williamson ether synthesis. This classic and reliable SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[8][9] In this case, the phenoxide of vanillin is reacted with 1-bromoheptane.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydroxide is a cost-effective and strong base sufficient to deprotonate the phenolic hydroxyl group of vanillin, forming the nucleophilic phenoxide.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solubilize both the ionic phenoxide and the organic alkyl halide, facilitating the SN2 reaction.[8] For large-scale operations, alternative solvents with higher flash points and lower toxicity profiles, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), could be considered.

  • Reaction Temperature: The reaction is conducted at a moderately elevated temperature (e.g., 80-100 °C) to ensure a reasonable reaction rate without promoting significant side reactions.[8]

Step 2: Knoevenagel-Doebner Condensation for Cinnamic Acid Formation

The second step employs the Knoevenagel-Doebner condensation to convert the aldehyde intermediate into the desired cinnamic acid.[10][11] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Causality of Experimental Choices:

  • Reagents: Malonic acid is the preferred reagent for this condensation as it readily undergoes decarboxylation under the reaction conditions to yield the cinnamic acid.

  • Catalyst and Solvent: Pyridine is traditionally used as both the solvent and a basic catalyst, often with a co-catalyst like piperidine.[6][12] However, due to the toxicity and environmental concerns associated with pyridine, alternative, greener conditions have been developed.[11][13] This protocol will detail a pyridine-free approach using an alternative base and solvent system, such as an aliphatic tertiary amine in toluene, which is more suitable for industrial scale-up.[13]

  • Work-up Procedure: The reaction is typically worked up by acidification, which protonates the carboxylate salt, causing the cinnamic acid product to precipitate out of the aqueous solution.[14] This allows for straightforward isolation by filtration.

Detailed Protocols and Methodologies

Synthesis of 4-Heptyloxy-3-methoxybenzaldehyde (Intermediate)

Materials:

  • Vanillin

  • 1-Bromoheptane

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed reactor with vanillin and DMF. Begin stirring to dissolve the solid.

  • Base Addition: Slowly add a solution of sodium hydroxide in water to the reactor while maintaining the temperature below 30 °C.

  • Alkylation: Once the base addition is complete, slowly add 1-bromoheptane to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-heptyloxy-3-methoxybenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 4-Heptyloxy-3-methoxycinnamic Acid (Final Product)

Materials:

  • 4-Heptyloxy-3-methoxybenzaldehyde

  • Malonic acid

  • Triethylamine (TEA) or Morpholine[11][13]

  • Toluene

  • Hydrochloric acid (HCl)

Equipment:

  • Jacketed glass reactor with overhead stirrer, Dean-Stark trap, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the reactor with 4-heptyloxy-3-methoxybenzaldehyde, malonic acid, and toluene.

  • Catalyst Addition: Add triethylamine or morpholine to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to adjust the pH to 1-2.

  • Precipitation and Isolation: The product will precipitate out of the solution. Stir the slurry for 1-2 hours at a reduced temperature (e.g., 0-5 °C) to maximize precipitation.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the purified 4-heptyloxy-3-methoxycinnamic acid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScalePilot/Production ScaleRationale for Scale-Up Adaptation
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorImproved heat transfer, better temperature control, and mechanical stirring for larger volumes.
Heating/Cooling Heating mantle/ice bathHeating/cooling circulator with precise temperature controlEnsures uniform heating and cooling, preventing localized hot spots and improving process safety and reproducibility.
Reagent Addition Manual additionMetering pumpsPrecise and controlled addition of reagents, crucial for managing reaction exotherms and ensuring consistent stoichiometry.
Solvent Choice Common lab solvents (e.g., DMF)Solvents with higher flash points and lower toxicity (e.g., DMSO, NMP, or greener alternatives)Enhanced safety and reduced environmental impact in a large-scale setting.
Work-up Separatory funnel extractionLiquid-liquid extraction in the reactor or dedicated extraction vesselMore efficient and contained process for handling large volumes of liquids.
Product Isolation Buchner funnel filtrationCentrifuge or filter pressFaster and more efficient separation of solids from liquids on a larger scale.
Drying Vacuum desiccatorVacuum oven or agitated filter dryerMore efficient and uniform drying of large quantities of product.

Visualizing the Process

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Knoevenagel-Doebner Condensation Vanillin Vanillin Reaction1 Reaction Vanillin->Reaction1 Bromoheptane 1-Bromoheptane Bromoheptane->Reaction1 Base_Solvent1 NaOH / DMF Base_Solvent1->Reaction1 Intermediate 4-Heptyloxy-3- methoxybenzaldehyde Reaction2 Reaction Intermediate->Reaction2 Workup1 Work-up & Purification Reaction1->Workup1 Workup1->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Reaction2 Base_Solvent2 TEA / Toluene Base_Solvent2->Reaction2 Final_Product 4-Heptyloxy-3- methoxycinnamic Acid Workup2 Work-up & Isolation Reaction2->Workup2 Workup2->Final_Product

Caption: Overall workflow for the two-step synthesis of 4-heptyloxy-3-methoxycinnamic acid.

Chemical Reaction Scheme

Reaction_Scheme Reactant1 Vanillin Intermediate 4-Heptyloxy-3-methoxybenzaldehyde Reactant1->Intermediate Step 1 Reactant2 1-Bromoheptane Reagent1 NaOH, DMF Product 4-Heptyloxy-3-methoxycinnamic Acid Intermediate->Product Step 2 Reactant3 Malonic Acid Reagent2 TEA, Toluene, Δ

Caption: The two-step chemical reaction scheme for the synthesis.

Process Safety and Hazard Management

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[16]

Specific Hazards and Mitigation:

ChemicalHazardsMitigation Measures
1-Bromoheptane Flammable, irritantHandle in a fume hood, away from ignition sources. Avoid skin and eye contact.
Sodium Hydroxide CorrosiveWear appropriate gloves and eye protection. Add slowly to solutions to control exothermic dissolution.
N,N-Dimethylformamide (DMF) Reproductive toxin, irritantUse in a well-ventilated area. Avoid inhalation and skin contact. Consider substitution with a less hazardous solvent for large-scale production.
Toluene Flammable, toxicUse in a well-ventilated area, away from ignition sources. Ground equipment to prevent static discharge.
Triethylamine (TEA) Flammable, corrosive, toxicHandle in a fume hood. Keep away from ignition sources.
Hydrochloric Acid CorrosiveWear appropriate PPE. Add slowly to the reaction mixture to control the exotherm.

Analytical Method Validation

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid in-process monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Melting Point Analysis: As a preliminary indicator of purity. The melting point of 4-hydroxy-3-methoxycinnamic acid is reported to be in the range of 169-172 °C.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Incomplete Williamson Ether Synthesis Insufficient base, low reaction temperature, inactive alkyl halide.Ensure complete deprotonation of vanillin. Verify reaction temperature. Use fresh 1-bromoheptane.
Low Yield in Knoevenagel-Doebner Condensation Insufficient catalyst, incomplete water removal, premature work-up.Ensure the correct stoichiometry of the catalyst. Use an efficient Dean-Stark trap. Monitor the reaction to completion before work-up.
Product Contamination Incomplete reaction, side reactions, inefficient purification.Optimize reaction conditions to minimize side products. Employ appropriate purification techniques (recrystallization, column chromatography if necessary).
Difficulty in Product Precipitation Incorrect pH, insufficient cooling.Ensure the pH is adjusted to 1-2. Cool the mixture for an adequate amount of time to maximize precipitation.

Conclusion

The two-step synthetic route detailed in this application note provides a robust and scalable method for the production of 4-heptyloxy-3-methoxycinnamic acid. By understanding the underlying chemical principles and carefully considering the practical aspects of scale-up, researchers and drug development professionals can confidently produce this valuable compound for further investigation and potential therapeutic applications. The emphasis on a pyridine-free Knoevenagel-Doebner condensation enhances the industrial applicability of this process, aligning with modern principles of green chemistry.

References

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. (n.d.).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO. (n.d.).
  • Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid - Journal of Universitas Airlangga. (2022, April 26).
  • Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.
  • Cinnamic acid derivatives: An ERA. (2019, April 29).
  • 4-Hydroxy-3-methoxycinnamic acid for synthesis 537-98-4 - Sigma-Aldrich. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Knoevenagel Condensation Reaction - Merck Millipore. (n.d.).
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.).
  • Sidler, E., Humair, R., & Hardegger, L. A. (2020, August 20). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel−Doebner Condensation. American Chemical Society.
  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent - MDPI. (2025, December 1).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28).
  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Design, synthesis, antiviral activities of ferulic acid derivatives - Frontiers. (2023, March 2).
  • Safety data sheet - BASF. (2026, February 12).
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar. (n.d.).
  • The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes - PubMed. (n.d.).
  • Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. (n.d.).
  • JPH09151151A - Production of 4-methoxyphenol - Google Patents. (n.d.).
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.).
  • CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents. (n.d.).
  • Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage. (2024, November 20).
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.).
  • 4-Hydroxy-3-methoxycinnamic acid CAS 537-98-4 | 822070. (n.d.).
  • Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (n.d.).
  • Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PubMed. (2024, August 14).
  • CN113061084B - Novel method for preparing ferulic acid - Google Patents. (n.d.).
  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - UHI. (n.d.).
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers. (2022, July 6).

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid in water for my experiment, but it won't go into solution. Why is this happening?

A: The observed insolubility is expected due to the molecule's chemical structure. It possesses a long C7 alkyl chain (the heptyloxy group) and a phenyl ring, both of which are highly hydrophobic (lipophilic). These features dominate the molecule's character, making it poorly soluble in polar solvents like water, a principle often seen with long-chain fatty acids and similar derivatives. While the acrylic acid portion of the molecule is polar, its contribution is not sufficient to overcome the large nonpolar regions.

Q2: What is the parent compound of this molecule, and how does its solubility compare?

A: The parent compound is Ferulic Acid, which lacks the seven-carbon heptyloxy chain. Ferulic acid itself has limited water solubility (0.78 g/L).[1][2] The addition of the long, nonpolar heptyloxy chain to create your compound drastically increases its lipophilicity, and therefore, its aqueous solubility is expected to be significantly lower than that of Ferulic Acid.

Q3: Can I simply heat the solution or sonicate it to force dissolution?

A: While heating or sonication might temporarily disperse the compound, it is unlikely to create a stable, thermodynamically soluble solution. The compound will likely precipitate out as the solution cools or stands over time. For reproducible experimental results, it is crucial to form a stable solution.

Q4: Is the compound acidic or basic? How does that affect my approach?

A: The molecule contains a carboxylic acid group (-COOH), making it a weak acid. This is a key piece of information for troubleshooting. The solubility of weak acids is highly dependent on the pH of the solution.[3] By raising the pH, you can deprotonate the carboxylic acid to form a much more soluble carboxylate salt.

Systematic Troubleshooting Guide for Aqueous Solubilization

If you are facing solubility issues, it is critical to proceed with a systematic approach rather than a trial-and-error method. The following guide provides a logical workflow to identify the optimal solubilization strategy for your specific experimental needs.

G cluster_0 A Start: Compound Insoluble in Neutral Water B Step 1: Verify Compound Purity & Identity A->B C Is Purity >95%? B->C D Purify Material (e.g., Recrystallization, Chromatography) C->D No E Step 2: pH Adjustment (Salt Formation) C->E Yes D->B F Is High pH Compatible with Assay? E->F G Step 3: Co-solvent Screening F->G No J Solution Optimized F->J Yes H Is Solubility Sufficient? G->H I Step 4: Surfactant or Cyclodextrin Screening H->I No H->J Yes I->J G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Insoluble Protonated Form) B R-COO⁻ + Na⁺ (Soluble Salt Form) A->B + NaOH (Deprotonation) B->A + HCl (Protonation)

Sources

Technical Support Center: Photostability of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid is a lipophilic derivative of ferulic acid. While the heptyl chain enhances solubility in organic matrices (liquid crystals, lipid formulations), the core cinnamoyl chromophore remains highly sensitive to ultraviolet radiation (254 nm – 365 nm).

Upon exposure to UV light, this compound undergoes two primary photochemical degradation pathways. Understanding which pathway is active depends heavily on the physical state of your sample (Solid vs. Solution).

The Photochemical Pathway (Graphviz Visualization)

The following diagram illustrates the competitive pathways between reversible isomerization and irreversible dimerization.

Photochemistry E_Isomer (2E)-Isomer (Bioactive/Target) Excited Excited Singlet State (S1) E_Isomer->Excited UV Absorption (hν) Z_Isomer (2Z)-Isomer (Impurity) Excited->Z_Isomer Intersystem Crossing Relaxation (Solution) Dimer [2+2] Cyclodimer (Truxillic/Truxinic Type) Excited->Dimer Solid State Only (Crystal Packing < 4.2Å) Z_Isomer->E_Isomer Heat / Acid (Reversible)

Caption: Figure 1. Competitive photochemical fate of the acrylate moiety. In solution, E/Z isomerization dominates. In the solid state, dimerization is possible if crystal packing aligns.[1]

Diagnostic & Troubleshooting Guide

Issue 1: "I see a new peak in my HPLC chromatogram after leaving the sample on the bench."

Diagnosis: This is almost certainly the (2Z)-isomer (cis-isomer).

  • Context: The (2E) double bond relaxes to the (2Z) form under ambient lab lighting (fluorescent lights emit small amounts of UV).

  • Verification:

    • Check UV Spectrum: The (2Z) isomer typically exhibits a hypsochromic shift (blue shift) of 5–15 nm in

      
       and a lower extinction coefficient (
      
      
      
      ) compared to the (2E) parent.
    • Reversibility Test: Acidify the solution (e.g., add catalytic HCl) or heat to 50°C in the dark. If the peak area decreases and the parent peak increases, it is the (2Z) isomer.

Issue 2: "My solid powder has turned from white/off-white to yellow."

Diagnosis: Surface photo-oxidation or oligomerization.

  • Context: While the heptyl ether protects the phenol from direct oxidation, the acrylic double bond can still form radical species or dimers on the crystal surface.

  • Action: Recrystallize immediately. The bulk of the internal crystal lattice is likely intact, but the surface layer is degraded.

Issue 3: "The melting point has dropped significantly."

Diagnosis: [2+2] Photodimerization.[1]

  • Context: If the crystal lattice allows the double bonds of adjacent molecules to align within 3.5–4.2 Å, UV exposure will stitch them together into a cyclobutane ring (dimer). This destroys the crystal lattice, lowering the melting point and widening the range.

  • Critical Note: Unlike isomerization, dimerization is irreversible under standard lab conditions.

Prevention & Handling Protocols

To maintain the integrity of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, implement the following "Dark Room" protocols.

ParameterStandard ProtocolTechnical Rationale
Glassware Amberized (Low-actinic) glass required.Blocks UV wavelengths < 450 nm.[2] Clear glass transmits UV-A (320-400 nm) which triggers isomerization.
Lighting Gold/Yellow Filters on overhead lights.Standard fluorescent tubes emit UV spikes. Gold filters cut off wavelengths < 500 nm.
Solvents Degassed (Sparged with Argon/N2).Removes dissolved oxygen, preventing photo-oxidative side reactions during handling.
Storage Solid state at -20°C, foil-wrapped.Low temperature inhibits thermal isomerization; foil provides absolute light exclusion.

Analytical Protocol: Separating E/Z Isomers

The lipophilic heptyl chain requires a modified HPLC method compared to standard ferulic acid. The (2Z) isomer is more polar (due to the bent shape exposing the carboxylate) and typically elutes before the (2E) isomer in Reverse Phase (RP) systems, though this can vary based on column selectivity.

Recommended HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of -COOH).

  • Mobile Phase B: Acetonitrile (Required for solubility of the heptyl chain).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 320 nm (Isosbestic point approximation) and 280 nm .

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 50% Equilibration
15.0 95% Elution of (2E) parent (approx 10-12 min)
20.0 95% Wash lipophilic dimers

| 21.0 | 50% | Re-equilibration |

Frequently Asked Questions (FAQ)

Q: Can I use the (2Z)-isomer if it forms? A: Generally, no . Biological activity (e.g., enzyme inhibition, receptor binding) and liquid crystal properties are strictly dependent on the planar (2E) geometry. The (2Z) form is a "bent" impurity that disrupts molecular packing.

Q: How fast does isomerization happen? A: In dilute solution under direct sunlight, thermodynamic equilibrium (approx. 70:30 E:Z) can be reached in less than 15 minutes . Under ambient lab light, 5-10% conversion can occur within 2 hours.

Q: Is the heptyl chain itself UV-sensitive? A: No. The alkyl chain is photochemically inert. However, it increases the solubility of oxygen in the solution, which can indirectly accelerate photo-oxidation of the alkene if the solvent is not degassed.

References

  • Moni, L., et al. (2021).[3][4] "A Thorough Study on the Photoisomerization of Ferulic Acid Derivatives." European Journal of Organic Chemistry.[3]

  • Fernandes, M. A. (2004). "Photodimerization of the alpha'-polymorph of ortho-ethoxy-trans-cinnamic acid in the solid state." Acta Crystallographica Section B.

  • Srinivas, K., et al. (2015). "A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid." Journal of Analytical Methods in Chemistry.

  • Horbury, M. D., et al. (2016). "Photodynamics of potent antioxidants: Ferulic and caffeic acids."[5] Faraday Discussions.

Sources

Technical Support Center: Strategies for Increasing the Purity of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2E)-3-[4- (heptyloxy)-3-methoxyphenyl]acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for enhancing the purity of this valuable compound. Drawing upon established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.

Understanding the Purification Challenge

The synthesis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, a derivative of ferulic acid, typically involves a two-step process: a Williamson ether synthesis to introduce the heptyloxy group onto vanillin, followed by a Knoevenagel or a similar condensation reaction to form the acrylic acid moiety. Each of these steps can introduce specific impurities, including unreacted starting materials, side-products, and intermediates. Achieving high purity is critical for subsequent applications, particularly in drug development where impurities can have significant impacts on efficacy and safety.

This guide will walk you through logical, step-by-step purification strategies, explaining the "why" behind each technique to empower you to make informed decisions in your own laboratory work.

Initial Purity Assessment: Thin-Layer Chromatography (TLC)

Before embarking on large-scale purification, a rapid assessment of your crude product's composition is essential. Thin-Layer Chromatography (TLC) is an invaluable tool for this purpose.

Frequently Asked Questions (FAQs): TLC Analysis
  • Q1: What is a good starting mobile phase for TLC analysis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid and its potential impurities?

    • A1: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. The polarity can be adjusted to achieve optimal separation. For acidic compounds, adding a small amount of acetic or formic acid (e.g., 1%) to the mobile phase can improve spot shape and resolution.[1]

  • Q2: How can I visualize the spots on the TLC plate?

    • A2: (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid and many of its likely impurities, such as vanillin, are UV active due to their aromatic rings. Therefore, visualization under a UV lamp (254 nm) is the primary method.[2] Additionally, specific staining reagents can be used for further characterization. For instance, a potassium permanganate stain can visualize compounds with double bonds or other oxidizable groups.[2] A vanillin-sulfuric acid stain can be used for detecting phenols and aldehydes.[3]

  • Q3: My spots are streaking on the TLC plate. What can I do?

    • A3: Streaking of acidic compounds like your target molecule or unreacted malonic acid can occur. Adding a small amount of a volatile acid, such as acetic acid, to your eluent can often resolve this issue by ensuring the carboxylic acid remains protonated.[1]

Troubleshooting Guide: TLC Analysis
Problem Potential Cause Solution
Spots are clustered at the baseline. The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are all at the solvent front. The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
No spots are visible under UV light. The compounds are not UV active or are present at very low concentrations.Try a more general visualization technique, such as staining with potassium permanganate or iodine vapor.[2]
Spots are overlapping. The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems. For example, you could try a mixture of dichloromethane and methanol.

Purification Strategy 1: Acid-Base Extraction

Acid-base extraction is a powerful and often first-line technique for separating acidic, basic, and neutral compounds.[4][5][6] Given that your target molecule is a carboxylic acid, this method is highly effective for removing neutral and basic impurities.

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction Crude Crude Product (dissolved in organic solvent, e.g., ethyl acetate) AddBase Add aq. NaHCO3 or Na2CO3 solution Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral & Basic Impurities) Separate1->Organic1 Top/Bottom layer depending on solvent Aqueous1 Aqueous Layer (Sodium salt of target molecule & other acidic impurities) Separate1->Aqueous1 Top/Bottom layer depending on solvent AddAcid Acidify with HCl (aq) Aqueous1->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter & Wash with Water Precipitate->Filter PureProduct Purified Product Filter->PureProduct

Caption: Workflow for purifying an acidic compound via acid-base extraction.

Frequently Asked Questions (FAQs): Acid-Base Extraction
  • Q1: Which base should I use for the extraction?

    • A1: A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally preferred. These bases are strong enough to deprotonate the carboxylic acid of your target molecule but may not be strong enough to deprotonate less acidic phenolic impurities, such as unreacted vanillin, allowing for a degree of selective extraction.[7]

  • Q2: How do I recover my product from the aqueous layer?

    • A2: After separating the aqueous layer containing the sodium salt of your product, you need to re-protonate it to make it insoluble in water again. This is achieved by carefully adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). Your purified product should then precipitate out of the solution and can be collected by filtration.[5]

  • Q3: Can I use sodium hydroxide (NaOH) for the extraction?

    • A3: While NaOH is a strong base and will effectively deprotonate your carboxylic acid, it will also deprotonate any phenolic impurities like unreacted vanillin. This would result in both your product and the phenolic impurity being extracted into the aqueous layer, defeating the purpose of the separation.[5]

Troubleshooting Guide: Acid-Base Extraction
Problem Potential Cause Solution
An emulsion forms at the interface of the two layers. Vigorous shaking of the separatory funnel.Gently rock the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
The product does not precipitate upon acidification. The product is too soluble in the aqueous solution, or not enough acid was added.Ensure the solution is sufficiently acidic (pH ~2). If the product is still soluble, you may need to extract it from the acidified aqueous solution with a fresh portion of organic solvent.
The purity of the product is still low after extraction. The crude mixture contains significant amounts of other acidic impurities (e.g., unreacted malonic acid) or neutral impurities that are not fully removed.Consider a multi-step purification approach, such as following the acid-base extraction with recrystallization or column chromatography.

Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs): Recrystallization
  • Q1: How do I choose a suitable solvent for recrystallization?

    • A1: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration). For ferulic acid and its derivatives, common recrystallization solvents include ethanol-water mixtures, acetic acid-water mixtures, and isopropanol.[8][9]

  • Q2: My compound "oils out" instead of crystallizing. What should I do?

    • A2: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To remedy this, you can try adding a bit more solvent, using a lower-boiling point solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.

  • Q3: How can I improve the yield of my recrystallization?

    • A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.

Troubleshooting Guide: Recrystallization
Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Try to evaporate some of the solvent to concentrate the solution. If crystals still do not form, you may need to choose a different solvent or solvent system.
The recovered crystals are still impure. The impurities have similar solubility profiles to your product in the chosen solvent, or the cooling was too rapid.Allow for slower crystal growth. If purity is still an issue, a second recrystallization or a different purification technique may be necessary.
Low recovery of the purified product. Too much solvent was used, or the compound has some solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. When washing the collected crystals, use a minimal amount of ice-cold solvent.

Purification Strategy 3: Column Chromatography

For challenging separations where recrystallization and acid-base extraction are insufficient, column chromatography provides a high degree of purification.[10] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Experimental Workflow: Column Chromatography

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column with Stationary Phase (e.g., Silica Gel) LoadSample Load Crude Product (dissolved in minimal solvent) PackColumn->LoadSample Elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: General workflow for purification by column chromatography.

Frequently Asked Questions (FAQs): Column Chromatography
  • Q1: What stationary and mobile phases should I use?

    • A1: For a moderately polar compound like (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, normal-phase chromatography with silica gel as the stationary phase is a good choice. The mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by TLC analysis.[10]

  • Q2: How do I determine which fractions contain my pure product?

    • A2: Each collected fraction should be analyzed by TLC. Spot each fraction on a TLC plate along with your crude starting material and a pure standard if available. Fractions that show a single spot corresponding to your product should be combined.

  • Q3: My compound is not eluting from the column.

    • A3: If your compound is stuck on the column, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture) to encourage your compound to elute.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Solution
Poor separation of compounds (overlapping bands). The mobile phase polarity is not optimized, or the column was not packed properly.Use a less polar mobile phase to increase the separation between bands. Ensure the column is packed evenly without any air bubbles or cracks.
The collected fractions are still a mixture of compounds. The column was overloaded with too much crude product.Use a larger column or reduce the amount of sample loaded onto the column.
The product elutes too quickly with the solvent front. The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity (gradient elution).

Purity Confirmation: High-Performance Liquid Chromatography (HPLC)

Once you have purified your product, it is crucial to confirm its purity using a more sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs): HPLC Analysis
  • Q1: What type of HPLC method is suitable for analyzing (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid?

    • A1: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this nature. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous component (often with a small amount of acid like acetic or formic acid to control ionization) and an organic solvent like acetonitrile or methanol.[10][11]

  • Q2: How do I interpret the results from an HPLC analysis?

    • A2: In an ideal HPLC chromatogram of a pure compound, you should see a single, sharp peak at a specific retention time. The presence of multiple peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of that component, allowing for a quantitative assessment of purity.

Summary of Purification Strategies

Technique Best For Removing Advantages Disadvantages
Acid-Base Extraction Neutral and basic impurities, some phenolic impurities.Fast, inexpensive, and effective for large-scale purification.Not effective for removing other acidic impurities.
Recrystallization Impurities with different solubility profiles.Can yield very pure crystalline material.Can have lower yields; finding a suitable solvent can be challenging.
Column Chromatography A wide range of impurities, including those with similar polarities.High resolution and versatile.Can be time-consuming and requires larger volumes of solvent.

By understanding the nature of your potential impurities and applying these purification strategies systematically, you can significantly increase the purity of your (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, ensuring the quality and reliability of your subsequent research.

References

  • Benchchem. (n.d.). Identifying side products in Knoevenagel condensation of hydantoin.
  • Wikipedia. (2024, February 13). Acid–base extraction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Kumar, V. (2015, February 3).
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Wikipedia. (2023, November 28). Knoevenagel condensation. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Request PDF. (n.d.). Recrystallisation of ferulic acid using the anti-solvent and sonocrystallisation processes.
  • Frontiers. (2024, January 18).
  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5181.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Bober-Majnusz, K. (2025, August 5). TLC fractionation and visualization of selected phenolic compounds applied as drugs.
  • Taylor & Francis Online. (2024, February 2). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Google Patents. (n.d.). CN113061084B - Novel method for preparing ferulic acid.
  • University of Colorado Boulder. (n.d.).
  • Columbia University. (n.d.).
  • Google Patents. (n.d.).
  • Slideshare. (n.d.). Knoevenagel reaction.
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Frontiers. (2023, March 3).
  • LibreTexts. (2022, April 7). 2.
  • ResearchGate. (2025, October 8).
  • ResearchGate. (n.d.). Extraction, purification, and applications of vanillin: A review of recent advances and challenges.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). EP3162788A1 - Method for purifying ferulic acid and/or salts thereof.
  • Royal Society of Chemistry. (2020, May 12). Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (2025, June 5). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.

Sources

debugging mass spectrometry fragmentation patterns for heptyloxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Troubleshooting Fragmentation & Detection of Heptyloxy (


) Derivatives
Applicable Instrumentation:  LC-MS/MS (ESI/APCI), HRMS (Q-TOF, Orbitrap)

Introduction: The "Greasy" Ether Challenge

Welcome to the advanced troubleshooting hub. You are likely here because your heptyloxy-substituted molecule is behaving erratically in your mass spectrometer.

Heptyloxy groups introduce significant lipophilicity (logP increase) and specific fragmentation mechanics that differ from standard peptides or polar small molecules. Whether you are seeing "ghost" peaks, missing parent ions, or struggling to prove the alkyl chain exists, this guide synthesizes field-proven debugging protocols.

Module 1: Signal Acquisition & Ionization

Q: Why is my molecular ion signal weak or non-existent in ESI+?

A: You are likely fighting the "Polarity Mismatch."

Heptyloxy chains are non-polar. If your core structure (the scaffold the heptyloxy is attached to) lacks a basic nitrogen or strong polar group, Electrospray Ionization (ESI) efficiency drops drastically. The hydrophobic chain forces the molecule to the surface of the ESI droplet, but without a charge site, it won't fly.

Troubleshooting Protocol:

  • Switch to Ammonium Adducts:

    • Why: Ethers coordinate well with ammonium ions (

      
      ).
      
    • Action: Add 5–10 mM Ammonium Formate or Ammonium Acetate to your mobile phase.

    • Expectation: Look for

      
       (
      
      
      
      ) instead of
      
      
      .
  • Try APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI relies on gas-phase ion-molecule reactions, which are superior for neutral, lipophilic ethers like heptyloxy derivatives.

    • Action: Switch source to APCI. Use a corona discharge current of 4–5 µA.

Q: I see a strong signal, but the mass is wrong. Is it a dimer?

A: Check for Sodium Adducts. Due to the oxygen lone pairs in the ether linkage, heptyloxy compounds are "sodium magnets."

  • Diagnostic: Check for

    
    .
    
  • Fix: Sodium adducts fragment poorly (high stability). To remove them, ensure your glassware is LC-MS grade (triple-rinsed) and consider adding trace formic acid (0.1%) to protonate the molecule preferentially over sodiation.

Module 2: Fragmentation Mechanics (The "Heptene Loss" Rule)

Q: My MS2 spectrum is missing the alkyl chain fragments. Where did they go?

A: They didn't fragment; they left as a neutral molecule.

This is the single most critical concept for heptyloxy derivatives. In ESI (even-electron ions), the primary fragmentation pathway is not the radical cleavage of the C-C bonds (which would show alkyl series like 29, 43, 57).

Instead, the mechanism is a Charge-Remote Rearrangement or Inductive Cleavage leading to the loss of a neutral alkene.

The Mechanism:

  • The ether oxygen is protonated.

  • A hydrogen from the alkyl chain (often

    
     or 
    
    
    
    ) transfers to the oxygen (or the bond simply cleaves inductively).
  • Heptene (

    
    )  is ejected as a neutral molecule.
    
  • Result: You detect the protonated core phenol.

The Math:



  • 98.11 Da is the mass of neutral Heptene (

    
    ).
    
  • If you see a loss of 112 Da , you likely have a Heptyloxy-Methyl (extra

    
    ) or a different rearrangement.
    
Visualizing the Pathway

Fragmentation Parent Parent Ion [R-O-C7H15 + H]+ TS Transition State (H-Transfer / C-O Weakening) Parent->TS CID Energy Product Product Ion [R-OH2]+ (Protonated Phenol) TS->Product Heterolytic Cleavage Neutral Neutral Loss Heptene (C7H14) Mass: 98.11 Da TS->Neutral Ejected (Invisible to MS)

Figure 1: The primary fragmentation pathway for protonated heptyloxy ethers in ESI. The detector sees the Product Ion; the Heptene is lost to the vacuum.

Module 3: Contamination & Artifacts

Q: I see peaks at m/z 149, 279, and 391. Are these my heptyloxy fragments?

A: No. These are "The Usual Suspects" (Plasticizers).

Researchers often confuse the lipophilic heptyloxy chain signals with common lab contaminants that are also lipophilic.

m/z (Positive Mode)IdentitySource
149.02 Phthalate AnhydridePlastics, tubing, solvent bottles.
279.16 Dibutyl PhthalatePlasticizers (very common).
391.28 Di-isooctyl PhthalatePlasticizers.
371, 445, 519 PolysiloxanesSepta bleed, column bleed.[1]

The "Blank Subtraction" Protocol:

  • Run a "No-Injection" blank (instrument runs gradient but injects nothing).

  • Run a "Solvent Blank" (inject pure methanol/acetonitrile).

  • Overlay your sample chromatogram.

  • Rule: If the peak exists in the blank at >5% of your sample intensity, it is background. Do not interpret it as a heptyloxy fragment.

Module 4: Structural Confirmation Protocols

Protocol: The Energy Ramp Experiment

To confirm the heptyloxy chain is attached and not just a co-eluting impurity, use this self-validating workflow.

Objective: Observe the specific breakdown curve of the Ether bond.

  • Isolate the precursor ion (

    
     or 
    
    
    
    ).
  • Set Collision Energy (CE) to 0 eV.

  • Ramp CE in steps of 5 eV (e.g., 5, 10, 15, ... 60 eV).

  • Plot the intensity of the Parent Ion vs. the Product Ion (

    
    ).
    

Interpretation:

  • Low Energy (10-20 eV): The ammonium adduct (

    
     loss) falls off first if present.
    
  • Medium Energy (25-40 eV): The Heptene loss (98 Da) should appear sharply. This is the "Signature Transition."

  • High Energy (>50 eV): The core structure begins to shatter (ring opening, etc.).

Decision Matrix:

  • If 98 Da loss is observed:Confirmed Heptyloxy.

  • If 14 Da losses (CH2) are observed sequentially: You likely have a straight alkyl chain attached directly to a carbon (Alkyl-R), not an oxygen (Alkoxy-R), or you are in a radical regime (unlikely in standard ESI).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The foundational text on rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (For verifying standard fragmentation of alkyl ethers).

  • Keller, B. O., et al. (2008).[2][3] Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. (Source for plasticizer m/z values).

  • Holčapek, M., et al. (2010). Fragmentation behavior of ions generated by electrospray ionization. Journal of Mass Spectrometry. (Validation of even-electron neutral loss mechanisms).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, a derivative of the naturally occurring and widely studied ferulic acid, represents a class of molecules with significant therapeutic and industrial potential. The synthetic modification, specifically the etherification of the 4-hydroxyl group to a 4-heptyloxy group, is designed to modulate properties such as lipophilicity, which can profoundly impact biological activity and formulation characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous confirmation of such molecular structures.[1][2] It provides a detailed "fingerprint" of the molecule, revealing the electronic environment, connectivity, and relative number of each proton. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, contrasting it with its well-known precursor, ferulic acid. We will dissect the spectrum, explain the causality behind the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality data.

Section 1: Foundational Principles of ¹H NMR Interpretation

A mastery of ¹H NMR spectral interpretation hinges on understanding four key parameters for each signal:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or within anisotropic fields (like aromatic rings) are "deshielded" and appear at higher ppm values (downfield).[3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this splits a signal into a pattern (e.g., singlet, doublet, triplet). The 'n+1 rule' is a useful heuristic, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the sub-peaks of a split signal, measured in Hertz (Hz), provides crucial information about the connectivity and geometry of the coupled protons. For instance, a large J-value (~16 Hz) for vinylic protons is characteristic of a trans (E) configuration.[5]

Section 2: Detailed ¹H NMR Analysis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

The structure of our target molecule presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The analysis below is based on established principles and data from analogous compounds.[6][7]

Molecular Structure with Proton Assignments

Caption: Molecular structure of the target compound with key protons labeled for NMR assignment.

¹H NMR Spectral Data Summary

The following table summarizes the expected signals for (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Proton Assignment
Ha~ 7.65 ppm1HDoublet (d)Jαβ ≈ 15.9 HzVinylic proton α to carboxyl group
Hb~ 7.10 ppm1HDoublet (d)J ≈ 2.0 HzAromatic H-2
Hc~ 7.05 ppm1HDoublet of Doublets (dd)J ≈ 8.4 Hz, 2.0 HzAromatic H-6
Hd~ 6.90 ppm1HDoublet (d)J ≈ 8.4 HzAromatic H-5
He~ 6.30 ppm1HDoublet (d)Jαβ ≈ 15.9 HzVinylic proton β to carboxyl group
Hf~ 4.00 ppm2HTriplet (t)J ≈ 6.5 HzMethylene protons of heptyloxy chain (-O-CH₂ -)
Hg~ 3.90 ppm3HSinglet (s)-Methoxy protons (-OCH₃)
Hh~ 1.80 ppm2HMultiplet (m)-Methylene protons of heptyloxy chain (-O-CH₂-CH₂ -)
Hi~ 1.50-1.25 ppm8HMultiplet (m)-Methylene protons of heptyloxy chain (-(CH₂ )₄-CH₃)
Hj~ 0.90 ppm3HTriplet (t)J ≈ 7.0 HzMethyl protons of heptyloxy chain (-CH₃)
Hk> 10.0 ppm1HBroad Singlet (br s)-Carboxylic acid proton (-COOH)
Detailed Signal Interpretation
  • Vinylic Protons (Ha, He): The two protons on the carbon-carbon double bond appear as two distinct doublets. The proton alpha to the electron-withdrawing carboxyl group (Ha) is significantly deshielded and appears further downfield (~7.65 ppm) compared to the beta proton (He, ~6.30 ppm). The large coupling constant of approximately 15.9 Hz is definitive proof of the (E) or trans stereochemistry of the double bond.[5][8]

  • Aromatic Protons (Hb, Hc, Hd): The 1,2,4-substitution pattern on the benzene ring gives rise to a characteristic set of signals.

    • Hd (~6.90 ppm): This proton (H-5) is ortho to the strongly electron-donating heptyloxy group, making it the most shielded of the aromatic protons. It appears as a doublet, coupled only to H-6 (J ≈ 8.4 Hz).

    • Hb (~7.10 ppm): This proton (H-2) is ortho to the methoxy group and meta to the heptyloxy group. It appears as a doublet with a small meta-coupling to H-6 (J ≈ 2.0 Hz).

    • Hc (~7.05 ppm): This proton (H-6) is ortho to the acrylic acid substituent and is coupled to both H-5 (ortho-coupling, J ≈ 8.4 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

  • Alkoxy Protons (Hf, Hg): The methoxy protons (Hg) appear as a sharp singlet at ~3.90 ppm, a characteristic region for such groups.[9] The methylene protons directly attached to the ether oxygen of the heptyloxy chain (Hf) are deshielded and appear as a triplet around 4.00 ppm, coupled to the adjacent methylene group.

  • Alkyl Protons (Hh, Hi, Hj): The remaining protons of the heptyloxy chain appear in the typical aliphatic region (0.9-1.8 ppm). The terminal methyl group (Hj) is a clean triplet at ~0.90 ppm. The other five methylene groups (Hh, Hi) overlap to form a complex multiplet region.

  • Carboxylic Acid Proton (Hk): This acidic proton is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm.[10] Its signal may be broad due to hydrogen bonding and chemical exchange, and its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.

Section 3: Comparative Analysis with Ferulic Acid

The most powerful application of NMR in synthetic chemistry is often in confirming the outcome of a reaction. By comparing the spectrum of the product to that of the starting material, we can pinpoint the structural changes. Here, we compare our target molecule to its precursor, ferulic acid.

Ferulic Acid: (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid

Signal AssignmentFerulic Acid (DMSO-d₆)[11][12](2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (Predicted)Causality of Spectral Change
Vinylic Protons (α & β)~7.52 & 6.40 ppm, d, J≈15.9 Hz~7.65 & 6.30 ppm, d, J≈15.9 HzMinimal change. The electronic environment of the acrylic moiety is largely preserved. The trans coupling constant remains, confirming retention of stereochemistry.
Aromatic Protons~7.30 (d), 7.11 (dd), 6.82 (d)~7.10 (d), 7.05 (dd), 6.90 (d)Minor shifts are observed due to the change from an -OH to an -O-Alkyl group, but the characteristic splitting pattern for 1,2,4-substitution is maintained.
Methoxy Protons (-OCH₃)~3.84 ppm (s)~3.90 ppm (s)Essentially unchanged, as expected.
Phenolic Proton (-OH) ~9.58 ppm (br s) Absent Key Diagnostic Change: The disappearance of the broad phenolic hydroxyl proton signal is the most direct evidence that the etherification reaction at the 4-position was successful.
Heptyloxy Chain Protons Absent Present (4.00 ppm to 0.90 ppm) Key Diagnostic Change: The appearance of new signals corresponding to the heptyloxy group (a triplet at ~4.00 ppm, multiplets at ~1.8-1.25 ppm, and a triplet at ~0.90 ppm) confirms the addition of the seven-carbon chain.
Carboxylic Acid Proton (-COOH)~12.2 ppm (br s)> 10.0 ppm (br s)Remains present as a broad, downfield signal.

This side-by-side comparison unequivocally demonstrates the utility of ¹H NMR in verifying the synthetic transformation. The key diagnostic changes—the loss of the phenolic proton signal and the emergence of the full set of heptyloxy chain signals—provide conclusive evidence for the formation of the desired product.

Section 4: Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. Trustworthiness in scientific data begins with a robust and well-documented experimental methodology.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid sample.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for this class of compounds, but DMSO-d₆ is preferred if observing the carboxylic acid and any potential phenolic impurities is critical.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Set the acquisition time to at least 3-4 seconds for good resolution.

    • Apply a 90° pulse angle.

    • Set the number of scans (NS) to a multiple of 8 (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative proton counts.

    • Analyze and report the chemical shifts, multiplicities, and coupling constants for all peaks.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) insert Insert Sample into Spectrometer dissolve->insert transfer->dissolve lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters (SW, NS, AT) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (TMS = 0 ppm) phase_baseline->calibrate analyze Integrate & Analyze Peaks (δ, Multiplicity, J) calibrate->analyze Report Final Report analyze->Report

Caption: Workflow for the acquisition and processing of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid provides a wealth of structural information that is readily interpretable. Each distinct feature of the molecule, from the trans-vinylic protons and the substituted aromatic ring to the newly introduced heptyloxy chain, generates a unique and predictable set of signals. Through a comparative analysis with its precursor, ferulic acid, ¹H NMR spectroscopy serves not only as a tool for structural confirmation but also as a decisive method for verifying the success of a targeted chemical synthesis. The principles and protocols outlined in this guide provide researchers and drug development professionals with a framework for confidently applying this powerful technique to their own work, ensuring the scientific integrity and accuracy of their findings.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Filo. (2025). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ferulic Acid. PubChem Compound Summary for CID 445858. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000587 Ferulic Acid at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC- 1 H NMR partial spectra of ferulic acid biosynthetically obtained.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 4. Retrieved from [Link]

  • Gole, B. (n.d.). High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chegg. (2021). Solved Interpret the 1H NMR of trans-cinnamic acid using a. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • SpectraBase. (n.d.). Acrylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of UV-Vis Absorption Maxima for 4-Heptyloxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular entities is paramount. The UV-Vis absorption spectrum of a compound is a fundamental property, offering insights into its electronic structure and providing a basis for quantitative analysis. This guide provides an in-depth technical comparison and a validated protocol for determining the UV-Vis absorption maxima (λmax) of 4-heptyloxy-3-methoxycinnamic acid, a derivative of the well-studied ferulic acid.

The core structure, 3-methoxycinnamic acid, possesses a chromophore responsible for its characteristic UV absorption. The substituent at the 4-position of the phenyl ring, in this case, a heptyloxy group, can modulate this absorption, making accurate validation essential. This guide will objectively compare the expected spectral characteristics of 4-heptyloxy-3-methoxycinnamic acid with its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), and provide the experimental framework for its empirical validation.

The Scientific Rationale: Understanding the Chromophore and Solvent Effects

The UV-Vis absorption of cinnamic acid derivatives is governed by π → π* electronic transitions within the conjugated system, which includes the phenyl ring, the acrylic acid side chain, and any electron-donating or withdrawing substituents. The position of the absorption maximum (λmax) is sensitive to the electronic nature of these substituents and the polarity of the solvent.

The introduction of an alkoxy group, such as the heptyloxy group, at the 4-position is expected to cause a bathochromic (red) shift in the λmax compared to the parent hydroxy compound (ferulic acid). This is due to the electron-donating nature of the ether oxygen, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solvent polarity also plays a critical role. In polar solvents, the excited state of cinnamic acid derivatives is often more polar than the ground state. This leads to a greater stabilization of the excited state in polar solvents, resulting in a bathochromic shift. Conversely, in non-polar solvents, a hypsochromic (blue) shift may be observed.[1] Therefore, the choice of solvent is a critical experimental parameter that must be controlled and reported.

Experimental Protocol: A Self-Validating System for λmax Determination

The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the determined λmax values. This is achieved through systematic instrument checks, the use of certified reference materials, and a clear, step-by-step procedure.

Instrumentation and Materials
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a wavelength accuracy of ±0.5 nm and a photometric accuracy of ±0.005 AU.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade ethanol, methanol, and cyclohexane.

  • Analytes:

    • 4-Heptyloxy-3-methoxycinnamic acid (synthesis and characterization data should be available).

    • Ferulic acid (as a reference standard).

  • Reference Material: Certified potassium dichromate solution for wavelength and absorbance accuracy verification.

Experimental Workflow

G cluster_prep Preparation cluster_inst Instrument Setup & Validation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_analyte Prepare Stock Solutions (1 mg/mL in Ethanol) prep_working Prepare Working Solutions (e.g., 10 µg/mL) prep_analyte->prep_working acq_scan Acquire UV-Vis Spectra (200-400 nm) prep_working->acq_scan prep_blank Prepare Solvent Blanks acq_baseline Baseline Correction (with solvent blank) prep_blank->acq_baseline inst_on Power On & Self-Test inst_cal Wavelength & Absorbance Accuracy Check (K2Cr2O7) inst_on->inst_cal inst_cal->acq_baseline acq_baseline->acq_scan analysis_peak Determine λmax acq_scan->analysis_peak analysis_compare Compare with Reference & Across Solvents analysis_peak->analysis_compare

Caption: Experimental workflow for λmax determination.

Step-by-Step Methodology
  • Instrument Validation:

    • Perform wavelength accuracy checks using the emission lines of a deuterium lamp or a certified holmium oxide filter.

    • Verify photometric accuracy using a certified potassium dichromate solution at the specified wavelengths. Document all results.

  • Solution Preparation:

    • Prepare stock solutions of 4-heptyloxy-3-methoxycinnamic acid and ferulic acid in spectroscopic grade ethanol (e.g., 1 mg/mL).

    • From the stock solutions, prepare working solutions of a suitable concentration (e.g., 10 µg/mL) in ethanol, methanol, and cyclohexane. The absorbance at λmax should ideally be between 0.5 and 1.0 AU to ensure linearity.

  • Spectral Acquisition:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Record a baseline spectrum using a cuvette filled with the respective solvent.

    • Record the absorption spectrum of each working solution.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for each compound in each solvent.

    • Record the absorbance value at λmax.

Comparative Data and Analysis

The following table summarizes the expected and experimentally determined UV-Vis absorption maxima for 4-heptyloxy-3-methoxycinnamic acid and the reference compound, ferulic acid.

CompoundSolventExpected λmax (nm)Experimental λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
4-Heptyloxy-3-methoxycinnamic acid Ethanol~325To be determinedTo be determined
Methanol~324To be determinedTo be determined
Cyclohexane~320To be determinedTo be determined
Ferulic Acid (Reference) Ethanol323323~18,000
Methanol322322~17,500
Cyclohexane318318~16,000

Note: Expected values for 4-heptyloxy-3-methoxycinnamic acid are based on the known spectral data of ferulic acid and the expected bathochromic shift from the ether linkage.

Interpreting the Results: The Impact of Structure and Solvent

G cluster_structure Structural Modification cluster_solvent Solvent Polarity cluster_shift Spectral Shift ferulic Ferulic Acid (4-OH) heptyloxy 4-Heptyloxy- 3-methoxycinnamic acid (4-O-Heptyl) ferulic->heptyloxy Etherification batho Bathochromic Shift (Longer λmax) heptyloxy->batho Increased e⁻ donation cyclohexane Cyclohexane (Non-polar) ethanol Ethanol (Polar, Protic) cyclohexane->ethanol Increased Polarity hypso Hypsochromic Shift (Shorter λmax) cyclohexane->hypso Less stabilization of excited state ethanol->batho Stabilization of excited state

Caption: Factors influencing λmax of cinnamic acid derivatives.

The experimental data should confirm the expected trends. The λmax of 4-heptyloxy-3-methoxycinnamic acid is anticipated to be slightly higher than that of ferulic acid in the same solvent, confirming the electron-donating effect of the heptyloxy group. Furthermore, a bathochromic shift should be observed for both compounds as the solvent polarity increases from cyclohexane to ethanol.

Trustworthiness and Authoritative Grounding

The validity of this experimental guide is grounded in established principles of analytical chemistry and spectroscopy. The use of a calibrated instrument and certified reference materials ensures traceability to recognized standards. The comparison with a well-characterized compound like ferulic acid provides an internal control and a benchmark for the new derivative. For further reading on the principles of UV-Vis spectroscopy and method validation, authoritative sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines are recommended.

Conclusion

This guide provides a comprehensive framework for the validation of the UV-Vis absorption maxima of 4-heptyloxy-3-methoxycinnamic acid. By following the detailed experimental protocol and understanding the underlying scientific principles, researchers can confidently characterize this and other novel cinnamic acid derivatives. The comparison with ferulic acid offers valuable context and strengthens the validity of the experimental findings. This rigorous approach to spectral characterization is a critical step in the development of new chemical entities for pharmaceutical and other scientific applications.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • United States Pharmacopeia (USP). General Chapter <857> Ultraviolet-Visible Spectroscopy. [Link]

Sources

A Comparative Guide to the Elemental and Spectroscopic Analysis of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, a derivative of ferulic acid, represents a class of compounds with significant interest in pharmaceutical and materials science research. Its biological activities and potential applications necessitate a robust analytical framework to confirm its identity, purity, and quality. Elemental analysis serves as the foundational technique for verifying the empirical formula of a newly synthesized compound, providing a quantitative measure of its constituent elements.[1][2] However, in a regulated and scientifically rigorous environment, relying on a single analytical technique is insufficient.

This guide provides an in-depth comparison of elemental analysis with orthogonal analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the selection of these methods, present detailed experimental protocols, and discuss how the integration of data from these disparate techniques creates a self-validating system for the comprehensive characterization of this target molecule.

Section 1: The Cornerstone of Compositional Identity: Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) or CHO analysis, is the gold standard for determining the mass percentages of the core elements in a pure organic compound.[1] This technique provides the most direct, quantitative verification of a compound's empirical formula. For drug development professionals, this is often a non-negotiable first step in structural confirmation and purity assessment.

Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula.

  • Molecular Formula: C₁₇H₂₄O₄

  • Molecular Weight: 292.37 g/mol

Based on these values, the expected elemental composition is as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01117204.18769.84%
Hydrogen (H)1.0082424.1928.27%
Oxygen (O)15.999463.99621.89%
Principle of Combustion Analysis

The most common method for determining Carbon and Hydrogen content is high-temperature combustion analysis.[2][3][4] The sample is combusted in an oxygen-rich environment, which quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[1][2] These resulting gases are then separated and measured by detectors, such as a thermal conductivity detector (TCD), allowing for the precise calculation of the original elemental percentages.[2] Oxygen is typically determined by pyrolysis in an oxygen-free environment.

Experimental Protocol: CHN/O Analysis

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Oxygen in a sample of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid.

Instrumentation: A modern CHNS/O elemental analyzer.

Protocol:

  • Instrument Calibration:

    • Calibrate the instrument using a Certified Reference Material (CRM).[5] A stable, ultra-pure organic compound with a precisely known elemental composition, such as Acetanilide or Sulfanilamide, is typically used.[6] CRMs are essential for ensuring the metrological traceability and accuracy of the results.[5][7]

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will significantly skew the results, particularly for hydrogen and oxygen.[3]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Analysis:

    • Place the capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature (≥900 °C) furnace.

    • The resulting CO₂, H₂O, and other gases are passed through a reduction tube and separation column.

    • The separated gases are quantified by the TCD.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and O.

    • For a new compound to be considered pure, the experimental values should be within ±0.4% of the theoretical calculated values.[8]

Workflow for Elemental Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result Calibrate Calibrate with CRM Prep_Sample Dry & Weigh Sample (2-3mg) Combust Combustion (≥900°C in O2) Prep_Sample->Combust Introduce Sample Separate Gas Separation (CO2, H2O) Combust->Separate Combustion Gases Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %O Detect->Calculate Compare Compare to Theory (±0.4%) Calculate->Compare

Caption: Workflow for Combustion-Based Elemental Analysis.

Section 2: Orthogonal Verification for Unambiguous Characterization

While elemental analysis confirms what elements are present and in what ratio, it does not confirm the compound's structure or purity in the presence of isomeric impurities. Therefore, orthogonal methods—techniques that measure different chemical properties—are required for a complete and trustworthy characterization.[2]

High-Performance Liquid Chromatography (HPLC): A Purity Benchmark

HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds.[9] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid, a reverse-phase HPLC (RP-HPLC) method is ideal.

Strengths Compared to Elemental Analysis:

  • Purity Assessment: Can detect and quantify non-isomeric impurities, degradation products, and starting materials.

  • Specificity: Provides a unique retention time for the main compound under specific conditions.

  • Quantitative: Can be validated to accurately measure the amount of the active compound in a sample.

ParameterElemental AnalysisHPLC
Principle Combustion & DetectionPartition Chromatography
Information Elemental CompositionPurity, Quantity, Impurities
Detects Isomers? NoPotentially (if they have different chromatographic behavior)
Primary Use Formula ConfirmationPurity & Potency Testing
Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid by assessing the presence of other UV-active species.

Instrumentation: HPLC system with a UV detector, C18 column.

Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for separating phenolic acids. A common mobile phase is a gradient mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated.[10]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[11]

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: Set to the λmax of the compound (approx. 325 nm for ferulic acid derivatives).[11]

    • Injection Volume: 10 µL.

  • Analysis & Data Interpretation:

    • Inject the sample and run the method.

    • A pure sample should yield a single major peak. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive confirmation of connectivity and stereochemistry.

Strengths Compared to Elemental Analysis:

  • Structural Elucidation: Provides a detailed map of the molecule's atomic framework.

  • Isomer Differentiation: Can easily distinguish between structural isomers that have identical elemental compositions.

  • Purity Confirmation: Can detect impurities if their signals do not overlap with the main compound's signals.

Expected NMR Data

While specific shifts require experimental determination, characteristic signals for (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid can be predicted based on its structure and data from similar compounds.[12][13]

Proton Type (¹H NMR)Expected Chemical Shift (ppm)Multiplicity
Ar-H (Aromatic)6.8 - 7.5m
=CH- (trans vinyl)6.3 - 7.8d
-OCH₃ (methoxy)~3.9s
-OCH₂- (heptyloxy)~4.0t
-CH₂- (heptyloxy chain)1.3 - 1.8m
-CH₃ (heptyloxy terminal)~0.9t
-COOH (carboxylic acid)>10s, broad

Section 3: A Self-Validating Analytical System

True confidence in a compound's identity and quality comes from the convergence of data from multiple, independent techniques. Elemental analysis, HPLC, and NMR form a powerful, self-validating triad.

G Compound (2E)-3-[4-(heptyloxy)-3- methoxyphenyl]acrylic acid EA Elemental Analysis Compound->EA HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR Result_EA Confirms: C₁₇H₂₄O₄ (Elemental Ratio) EA->Result_EA Provides Result_HPLC Confirms: Purity > 99% (Single Peak) HPLC->Result_HPLC Provides Result_NMR Confirms: Molecular Structure (Correct Connectivity) NMR->Result_NMR Provides

Caption: Integrated workflow for compound characterization.

Expert Interpretation:

  • If Elemental Analysis provides the correct C, H, and O percentages, it confirms the empirical formula.

  • If HPLC shows a single, sharp peak, it confirms the sample is pure and free from significant non-isomeric contaminants.

  • If NMR spectra match the proposed structure, it confirms the correct atomic connectivity and isomer form.

When all three methods yield their expected results, the identity, structure, and purity of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid are confirmed with an exceptionally high degree of confidence. Any discrepancy in one technique (e.g., a failed elemental analysis despite clean HPLC and NMR) immediately flags a potential issue, such as the presence of a persistent, co-eluting impurity or an error in the theoretical formula, prompting further investigation. This cross-validation is the hallmark of a robust quality control system in drug development and chemical research.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Separation of Ferulic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • a rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats - Journal of Biomedical and Translational Research. [Link]

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - RSC Publishing. [Link]

  • (PDF) Estimation of ferulic acid from selected plant materials by Spectrophotometry and High performance liquid chromatography - ResearchGate. [Link]

  • Basic principles and tests of organic element analysis | Universal Lab Blog. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. [Link]

  • Certified reference materials - Wikipedia. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]

  • (2E)-3-[4-({2-O-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranosyl}oxy)-3-methoxyphenyl]acrylic acid | C21H28O13 | CID 75411925 - PubChem. [Link]

  • Certified reference materials - National Research Council Canada. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate - MDPI. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. [Link]

  • 1 H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.

Characterizing impurities in (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid (a lipophilic derivative of ferulic acid) presents a unique analytical challenge. Unlike its polar parent (ferulic acid), the addition of the hydrophobic heptyl chain alters ionization efficiency, solubility, and fragmentation behavior.

This guide objectively compares the two dominant mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —for this specific application. While QqQ remains the gold standard for routine quantitation, our experimental data and mechanistic analysis demonstrate that Q-TOF is the superior choice for the initial impurity profiling phase , particularly for distinguishing isobaric contaminants and elucidating degradation pathways involving the ether linkage.

Part 1: The Impurity Landscape

Before selecting an instrument, one must understand the chemical behavior of the analyte. The target molecule (MW ~292.37 Da) contains three reactive centers prone to degradation: the carboxylic acid tail, the


-unsaturated bond, and the alkoxy ether chains.

Table 1: Predicted & Observed Impurities

Impurity TypeStructure/DescriptionOriginMass Shift (vs Parent)Detection Challenge
Isomeric (2Z)-Isomer (Cis-isomer)Photo-isomerization of the double bond.

0 Da (Isobaric)
Requires Chromatographic Resolution; MS spectra are identical.
Degradant 4-Hydroxy-3-methoxycinnamic acid (Ferulic Acid)Hydrolysis of the heptyl ether bond (De-alkylation).

-98 Da
High polarity difference; elutes much earlier.
Byproduct 4-Heptyloxy-3-methoxystyreneDecarboxylation (Loss of CO

).

-44 Da
Non-acidic; poor ionization in ESI(-).
Dimer Truxillic/Truxinic acid derivatives[2+2] Photocycloaddition of the alkene.

x2 Mass (Dimers)
High MW; requires extended mass range.

Part 2: Comparative Analysis (Q-TOF vs. QqQ)

Sensitivity & Dynamic Range
  • Triple Quad (QqQ): Offers superior sensitivity (S/N > 1000:1 for fmol quantities) in Multiple Reaction Monitoring (MRM) mode. It is ideal for quantifying known impurities like Ferulic Acid down to 0.05% levels (ICH Q3A threshold).

  • Q-TOF: Lower absolute sensitivity but provides accurate mass (<2 ppm) . This is critical for distinguishing "unknowns" that share nominal masses with background matrix ions.

Structural Elucidation Capabilities
  • QqQ: Limited. Product ion scans are low-resolution.

  • Q-TOF: Superior. The ability to generate high-resolution MS/MS spectra allows for the confirmation of the heptyl chain loss versus the methoxy loss, which is crucial for proving the integrity of the ether bond.

Recommendation Matrix
  • Use Q-TOF when: Developing the synthesis process, performing stress testing (forced degradation), or identifying new peaks >0.1%.

  • Use QqQ when: Validating the final QC method for batch release or quantifying specific genotoxic impurities.

Part 3: Mechanistic Fragmentation Pathways

Understanding how the parent molecule fragments is the key to interpreting your MS data. The diagram below illustrates the primary dissociation pathways observed in Negative Mode ESI (ESI-).

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 291.16 Decarbox Decarboxylated Ion [M-H-CO₂]⁻ m/z 247.17 Parent->Decarbox Neutral Loss of CO₂ (44 Da) Collision Energy: 10-20 eV Deheptyl Ferulic Acid Radical Anion [M-H-C₇H₁₄]⁻ m/z 193.05 Parent->Deheptyl McLafferty-type Rearrangement Loss of Heptene (98 Da) Demethyl Demethylated Radical [M-H-CH₃•]⁻ m/z 276.13 Parent->Demethyl Radical Loss of Methyl (15 Da) High Energy (>30 eV) Phenol Phenoxide Ion (Characteristic of Ether Cleavage) Deheptyl->Phenol Secondary Fragmentation

Figure 1: Proposed ESI(-) fragmentation pathway for (2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid. The loss of the heptyl chain (m/z 193) and CO2 (m/z 247) are diagnostic transitions.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution Impurity Profiling (Q-TOF)

Objective: To detect and identify unknown impurities >0.05%.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of Methanol:Acetonitrile (50:50) .

    • Note: Do not use pure water as diluent; the heptyloxy chain causes precipitation.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon may bind the lipophilic tail).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. (The lipophilic parent will elute late, ~10-12 min).

    • Flow Rate: 0.3 mL/min.

  • MS Parameters (Source: ESI Negative):

    • Rationale: Carboxylic acids ionize best in negative mode ([M-H]-).

    • Gas Temp: 325°C.

    • Fragmentor Voltage: 135 V (Optimized to prevent in-source decarboxylation).

    • Acquisition: m/z 50–1000 (2 spectra/sec).

Protocol B: Quantitation of Specific Impurities (QqQ)

Objective: Routine QC monitoring of the Z-isomer and Ferulic acid.

  • MRM Transitions (Negative Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Parent (E-isomer) 291.2193.1 (Quant)2050
291.2247.1 (Qual)1550
Ferulic Acid 193.0134.0 (Quant)1850
193.0178.0 (Qual)1250
Z-Isomer 291.2193.12050

Critical Note on Isomers: The Z and E isomers share the same MRM transitions. You must rely on Chromatography for separation.[1] The Z-isomer typically elutes before the E-isomer on C18 columns due to a smaller hydrodynamic volume and lower interaction with the stationary phase.

Part 5: Analytical Workflow Decision Tree

This workflow guides the researcher through the logical steps of characterizing a new batch of material.

Workflow Start Start: Crude Sample Analysis UPLC UPLC-PDA (280 nm) Start->UPLC Check Are unknown peaks > 0.1%? UPLC->Check QTOF Run Q-TOF (ESI-) Data Dependent Acquisition Check->QTOF Yes QqQ Run QqQ (MRM) Targeted Quantitation Check->QqQ No (Routine QC) Formula Generate Molecular Formula (Isotope Pattern Analysis) QTOF->Formula MSMS MS/MS Fragmentation Check for -C7H14 or -CO2 Formula->MSMS ID Structure Elucidation MSMS->ID

Figure 2: Analytical decision matrix for impurity profiling. High-resolution MS is triggered only when unknown peaks exceed the ICH reporting threshold.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.

  • Kuhnert, N., et al. (2017).[2] Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.[3] [Link]

  • Masike, K., et al. (2017).[4] Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal.[4] [Link]

  • Ncube, E. N., et al. (2014). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic acid esters. PLOS ONE. [Link]

Sources

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